Telatinib Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMLACPWPXITHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332013-24-8, 332013-26-0 | |
| Record name | Telatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571LVA9UMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Telatinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telatinib (BAY 57-9352), as a mesylate salt, is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary mechanism of action centers on the inhibition of key drivers of tumor angiogenesis and proliferation. By targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit, Telatinib disrupts critical signaling cascades essential for tumor growth, vascularization, and survival. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of Telatinib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
Telatinib mesylate exerts its anti-neoplastic and anti-angiogenic effects by binding to the ATP-binding pocket of several RTKs, thereby inhibiting their phosphorylation and subsequent downstream signaling. The primary targets of Telatinib are VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit[1][2]. This multi-targeted approach allows Telatinib to simultaneously block redundant signaling pathways that contribute to tumor progression.
Inhibition of VEGFR Signaling
Telatinib is a potent inhibitor of VEGFR-2 (KDR) and VEGFR-3 (Flt-4), which are crucial mediators of angiogenesis and lymphangiogenesis, respectively[1][2]. The binding of VEGF to its receptors triggers dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability. Telatinib effectively blocks these processes by inhibiting the kinase activity of VEGFR-2 and VEGFR-3.
Inhibition of PDGFRβ Signaling
PDGFRβ signaling is integral to the recruitment and function of pericytes, which are essential for the stabilization and maturation of newly formed blood vessels. By inhibiting PDGFRβ, Telatinib disrupts the pericyte-endothelial cell interaction, leading to destabilized and leaky tumor vasculature, further contributing to its anti-angiogenic effect[2].
Inhibition of c-Kit Signaling
c-Kit, the receptor for stem cell factor (SCF), is implicated in the pathogenesis of various solid tumors, including gastrointestinal stromal tumors (GIST). The inhibition of c-Kit by Telatinib directly targets the proliferation and survival of tumor cells that are dependent on this signaling pathway.
Quantitative Data: Kinase Inhibition Profile
The potency of Telatinib against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 6[3][4][5] |
| VEGFR-3 | 4[3][4][5] |
| PDGFRα | 15[3][4][5] |
| c-Kit | 1[3][4][5] |
| PDGFRβ | 249 (inhibition of PDGF-stimulated growth of human aortic smooth muscle cells)[1][3] |
Telatinib demonstrates a high degree of selectivity, with minimal inhibitory activity against other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor[1][3].
Signaling Pathways
Telatinib's inhibition of its target kinases disrupts several critical downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling cascades affected by Telatinib.
VEGFR-2 Signaling Pathway and its Inhibition by Telatinib
Caption: Inhibition of VEGFR-2 signaling by Telatinib.
PDGFRβ Signaling Pathway and its Inhibition by Telatinib
Caption: Inhibition of PDGFRβ signaling by Telatinib.
c-Kit Signaling Pathway and its Inhibition by Telatinib
Caption: Inhibition of c-Kit signaling by Telatinib.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Telatinib.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Telatinib against target kinases.
-
Methodology:
-
Recombinant human kinase domains (VEGFR-2, VEGFR-3, PDGFRα, c-Kit) are used.
-
Assays are typically performed in a 96-well plate format.
-
Each well contains the kinase, a specific substrate peptide, and ATP (radiolabeled with ³³P or in a system with a fluorescent readout).
-
Telatinib is serially diluted and added to the wells.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescent assays, a plate reader is used.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Whole-Cell VEGFR-2 Autophosphorylation Assay
-
Objective: To assess the ability of Telatinib to inhibit VEGFR-2 autophosphorylation in a cellular context.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluence in appropriate media (e.g., EGM-2).
-
Cells are serum-starved for 24 hours prior to the experiment.
-
Cells are pre-incubated with various concentrations of Telatinib for 1-2 hours.
-
VEGF (e.g., 50 ng/mL) is added to stimulate VEGFR-2 autophosphorylation for a short period (e.g., 5-10 minutes).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). A primary antibody for total VEGFR-2 is used as a loading control.
-
The blots are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) system.
-
The intensity of the p-VEGFR-2 bands is quantified and normalized to total VEGFR-2. IC50 values are then calculated.
-
HUVEC Proliferation Assay
-
Objective: To evaluate the effect of Telatinib on VEGF-induced endothelial cell proliferation.
-
Methodology:
-
HUVECs are seeded in 96-well plates at a density of approximately 20,000 cells per well in EGM-2 medium.
-
After 24 hours, the medium is replaced with a basal medium containing a low percentage of serum and various concentrations of Telatinib.
-
VEGF (e.g., 50 ng/mL) is added to stimulate proliferation.
-
The plates are incubated for 48-72 hours.
-
Cell proliferation is assessed using a viability reagent such as PrestoBlue or MTT.
-
For PrestoBlue, the reagent is added to each well and incubated for 30 minutes, after which fluorescence is measured.
-
For MTT, the reagent is added and incubated for 2-4 hours, followed by the addition of a solubilizing agent. Absorbance is then measured.
-
The percentage of proliferation inhibition is calculated relative to the VEGF-stimulated control, and IC50 values are determined.
-
Human Aortic Smooth Muscle Cell (HASMC) Proliferation Assay
-
Objective: To determine the effect of Telatinib on PDGF-induced smooth muscle cell proliferation.
-
Methodology:
-
HASMCs are seeded in 96-well plates in smooth muscle cell growth medium.
-
Cells are growth-arrested by serum starvation for 24-48 hours.
-
Cells are then treated with various concentrations of Telatinib in the presence of PDGF-BB (e.g., 20 ng/mL) to stimulate proliferation.
-
After 48-72 hours of incubation, cell proliferation is measured using a viability assay (e.g., MTT or PrestoBlue) as described for the HUVEC proliferation assay.
-
IC50 values are calculated based on the dose-dependent inhibition of PDGF-induced proliferation.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of Telatinib in a living organism.
-
Methodology:
-
Human tumor cell lines (e.g., MDA-MB-231 for breast cancer, Colo-205 for colon cancer) are cultured in vitro.
-
A specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
Telatinib is administered orally, typically once or twice daily, at various dose levels. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Body weight and general health of the mice are also monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Conclusion
This compound is a potent multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action. By primarily targeting VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit, it effectively inhibits key signaling pathways involved in tumor angiogenesis and proliferation. The quantitative data from in vitro and in vivo studies demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of Telatinib and other multi-targeted kinase inhibitors. The visual representations of the signaling pathways serve as a valuable tool for understanding the complex molecular interactions underlying the therapeutic effects of Telatinib.
References
- 1. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 2. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Telatinib (BAY 57-9352)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib, also known as BAY 57-9352, is an orally active, small-molecule multi-kinase inhibitor.[1] Developed by Bayer, it primarily targets receptor tyrosine kinases (RTKs) that play crucial roles in angiogenesis and tumor cell proliferation.[2] Specifically, Telatinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[3][4] Its mechanism of action centers on the inhibition of tumor-related angiogenesis, a vital process for the growth and metastasis of solid tumors.[5][6] This document provides a comprehensive technical overview of Telatinib's chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies.
Chemical Properties and Structure
Telatinib is classified as a furan, pyridazine, and pyridine derivative.[2] Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 4-(((4-((4-chlorophenyl)amino)furo[2,3-d]pyridazin-7-yl)oxy)methyl)-N-methylpicolinamide |
| Synonyms | BAY 57-9352, EOC-315 |
| Molecular Formula | C20H16ClN5O3 |
| Molecular Weight | 409.83 g/mol |
| CAS Number | 332012-40-5 |
| SMILES | CNC(=O)C1=CC(COC2=NN=C(NC3C=CC(Cl)=CC=3)C3C=COC2=3)=CC=N1 |
| InChIKey | QFCXANHHBCGMAS-UHFFFAOYSA-N |
Mechanism of Action
Telatinib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in oncogenic signaling pathways. The primary targets are VEGFR-2, VEGFR-3, PDGFRα, and c-Kit.[4] By blocking the ATP-binding site of these receptors, Telatinib prevents their autophosphorylation and subsequent activation, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[4][6]
The inhibition of VEGFR-2 and VEGFR-3 is central to its anti-angiogenic activity.[7] VEGFR-2 is a primary mediator of VEGF-induced signaling in endothelial cells, while VEGFR-3 activation is involved in lymphangiogenesis, which can facilitate the lymphatic spread of tumor cells.[5][6] Telatinib shows low affinity for other kinase families, such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor, indicating a selective inhibitory profile.[1][4]
Figure 1: Telatinib's inhibition of key receptor tyrosine kinases.
Preclinical and Clinical Pharmacology
In Vitro Activity
Telatinib has demonstrated potent inhibitory activity against its target kinases in both biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy at nanomolar concentrations.
Table 1: In Vitro Inhibitory Activity of Telatinib
| Target / Assay | IC50 (nM) | Reference |
|---|---|---|
| Biochemical Assays | ||
| c-Kit | 1 | [3][4] |
| VEGFR-3 | 4 | [3][4] |
| VEGFR-2 | 6 | [3][4] |
| PDGFRα | 15 | [3][4] |
| Cell-Based Assays | ||
| VEGFR-2 Autophosphorylation | 19 | [4] |
| VEGF-dependent HUVEC Proliferation | 26 | [4] |
| PDGF-stimulated HASMC Proliferation | 249 |[4] |
In Vivo Activity
In preclinical xenograft models, Telatinib administered as a single agent has shown potent, dose-dependent anti-tumor activity across a range of human tumor types, including breast, colon, and non-small cell lung cancers.[4]
Clinical Pharmacokinetics and Safety
Phase I clinical trials have evaluated the safety and pharmacokinetics of Telatinib in patients with advanced solid tumors.[5][8]
Table 2: Pharmacokinetic Parameters of Telatinib (900 mg BID, Day 14)
| Parameter | Value | Reference |
|---|---|---|
| Cmax (Geometric Mean) | 0.98 mg/L | [9] |
| AUC(0-12) (Geometric Mean) | 12.58 mg*h/L | [9] |
| tmax (Median) | ≤ 3 hours | [6][8] |
| Half-life (t1/2) | ~5.5 hours |[8] |
Note: Pharmacokinetics of Telatinib have shown substantial interpatient variability.[7][8]
The most frequently reported treatment-related adverse events include hypertension, nausea, and diarrhea.[5][10] A maximum-tolerated dose was not formally reached in dose-escalation studies up to 1,500 mg twice daily.[8] Based on pharmacokinetic and pharmacodynamic data, 900 mg twice daily was selected as the recommended dose for Phase II studies.[5][6]
Key Experimental Methodologies
The following sections describe generalized protocols for assays commonly used to characterize kinase inhibitors like Telatinib.
In Vitro Kinase Inhibition Assay
This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol Outline:
-
Preparation: Recombinant human kinase (e.g., VEGFR-2) is prepared in a kinase assay buffer.[11] A specific peptide substrate and ATP are also prepared.[12]
-
Reaction: The kinase, substrate, and varying concentrations of the inhibitor (Telatinib) are combined in the wells of a microtiter plate.
-
Initiation: The reaction is initiated by adding a defined concentration of ATP. The plate is incubated at room temperature to allow for phosphorylation.[12]
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a phospho-specific antibody that binds only to the phosphorylated form of the substrate. Detection can be achieved through various methods, such as luminescence (e.g., Kinase-Glo™), fluorescence, or colorimetric readouts.[11][13]
-
Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT-based)
Cell proliferation assays are used to determine the effect of a compound on the growth of cell lines. The MTT assay is a common colorimetric method.
Protocol Outline:
-
Cell Plating: Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded into a 96-well plate at a predetermined density and incubated to allow for adherence.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Telatinib. Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3] The plate is incubated for an additional 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A detergent or solvent (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Analysis: The absorbance of the solubilized formazan is measured using a spectrophotometer, typically at a wavelength of 570 nm.[3] The absorbance is directly proportional to the number of viable, metabolically active cells. The IC50 value is determined by plotting cell viability against the logarithm of Telatinib concentration.
Conclusion
Telatinib (BAY 57-9352) is a selective and potent oral inhibitor of VEGFR-2, VEGFR-3, PDGFRα, and c-Kit. Its targeted mechanism against key drivers of angiogenesis has been demonstrated through extensive preclinical in vitro and in vivo studies. Clinical trials have established a manageable safety profile and provided the pharmacokinetic data necessary for further investigation. The technical data summarized herein underscores its significance as a tool for cancer research and a potential component of anti-angiogenic therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Telatinib - Bayer/Eddingpharm - AdisInsight [adisinsight.springer.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 6. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Molecular Targets and Binding Affinity of Telatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of Telatinib, a potent tyrosine kinase inhibitor, and its binding affinities. It includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development efforts.
Molecular Targets and Binding Affinity of Telatinib
Telatinib is a multi-targeted tyrosine kinase inhibitor with potent activity against key receptors involved in angiogenesis and tumor cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the c-Kit receptor.[1][2][3][4][5][6] The inhibitory activity of Telatinib is highly selective, with significantly lower affinity for other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1][5][7][8]
The binding affinity of Telatinib to its primary molecular targets has been quantified using half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.
| Molecular Target | IC50 (nM) |
| c-Kit | 1[1][7][9][10][11] |
| VEGFR3 | 4[1][7][9][10][11] |
| VEGFR2 | 6[1][7][9][10][11] |
| PDGFRα | 15[1][7][9][10][11] |
| PDGFRβ | - |
Note: While some sources mention PDGFRβ as a target, a specific IC50 value from the primary biochemical assays is not consistently reported alongside the others.
Signaling Pathways Affected by Telatinib
Telatinib exerts its anti-angiogenic and anti-proliferative effects by inhibiting the signaling cascades initiated by the binding of growth factors to their respective receptors. The following diagram illustrates the key signaling pathways targeted by Telatinib.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to determine the binding affinity and inhibitory activity of Telatinib.
Biochemical Kinase Inhibition Assay
This protocol outlines a representative method for determining the IC50 value of Telatinib against a purified kinase in a biochemical assay format.
Methodology:
-
Reagent Preparation:
-
Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the purified recombinant kinase (e.g., VEGFR2, c-Kit) to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) in the appropriate solvent.
-
Prepare a stock solution of ATP. For radiometric assays, this will include a radiolabeled ATP (e.g., [γ-33P]ATP). For fluorescence or luminescence-based assays, this will be unlabeled ATP.
-
Perform a serial dilution of Telatinib in a suitable solvent (e.g., DMSO) to create a range of concentrations for testing.
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase solution to each well.
-
Add the serially diluted Telatinib or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a termination solution (e.g., EDTA to chelate Mg2+, or a strong acid).
-
For radiometric assays, spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-33P]ATP.
-
For non-radiometric assays (e.g., TR-FRET, luminescence), follow the manufacturer's protocol for the specific detection reagents.
-
Measure the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For other assays, a plate reader capable of detecting the specific signal is used.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Telatinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Telatinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Whole-Cell Receptor Autophosphorylation Assay
This protocol describes a representative method to assess the inhibitory effect of Telatinib on the ligand-induced autophosphorylation of its target receptors in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the target receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR2) in appropriate growth media.
-
Seed the cells into multi-well plates and allow them to adhere.
-
Once the cells reach a suitable confluency, replace the growth medium with a serum-free or low-serum medium and incubate for several hours to overnight to reduce basal receptor phosphorylation.
-
Pre-treat the serum-starved cells with various concentrations of Telatinib or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Ligand Stimulation and Cell Lysis:
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFR, or Stem Cell Factor (SCF) for c-Kit) at a predetermined concentration and for a short duration (e.g., 5-15 minutes) at 37°C.
-
Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of each sample.
-
-
Immunodetection:
-
Equal amounts of protein from each lysate are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 - TBST).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2 (Tyr1175)).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody that recognizes the total amount of the target receptor, irrespective of its phosphorylation state.
-
Quantify the band intensities for both the phosphorylated and total receptor using densitometry software.
-
Normalize the phosphoprotein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of ligand-induced phosphorylation for each Telatinib concentration compared to the ligand-stimulated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the Telatinib concentration and fitting the data to a dose-response curve.
-
Conclusion
Telatinib is a potent and selective inhibitor of VEGFR2, VEGFR3, c-Kit, and PDGFRα, key drivers of tumor angiogenesis and proliferation. The quantitative binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The visualization of the affected signaling pathways and experimental workflows further aids in understanding the mechanism of action of Telatinib and in designing future studies to explore its full therapeutic potential.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by PDGFR in disease [reactome.org]
- 5. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
Telatinib: A Comprehensive Technical Guide to a Dual VEGFR2 and VEGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telatinib (BAY 57-9352) is a potent, orally available small-molecule inhibitor targeting the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3/Flt4).[1][2][3] By effectively blocking these key mediators of angiogenesis and lymphangiogenesis, Telatinib has demonstrated significant potential in preclinical and clinical settings for the treatment of solid tumors. This document provides an in-depth technical overview of Telatinib, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Introduction to Telatinib and its Targets
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a primary driver of this process. Similarly, lymphangiogenesis, the formation of new lymphatic vessels mediated by VEGFR3, provides a crucial route for tumor cell dissemination.
Telatinib selectively inhibits the ATP-binding site of the intracellular tyrosine kinase domains of VEGFR2 and VEGFR3, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. In addition to its potent activity against VEGFRs, Telatinib also exhibits inhibitory effects on Platelet-Derived Growth Factor Receptor α (PDGFRα) and c-Kit.[4][5][6]
Quantitative Inhibitory Activity
Telatinib has been characterized by its potent low nanomolar inhibitory concentrations (IC50) against its primary targets. The following table summarizes the in vitro inhibitory activities of Telatinib against key tyrosine kinases.
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 6 |
| VEGFR3 (Flt4) | 4 |
| PDGFRα | 15 |
| c-Kit | 1 |
| Table 1: In vitro inhibitory activity of Telatinib against key tyrosine kinases. Data compiled from multiple sources.[4][5][6][7] |
Telatinib demonstrates high selectivity for these receptors with significantly lower affinity for other kinase families such as the Raf kinase pathway, the Epidermal Growth Factor Receptor (EGFR) family, the Fibroblast Growth Factor Receptor (FGFR) family, and the Tie-2 receptor.[4][5][6]
Signaling Pathway Inhibition
Telatinib exerts its anti-angiogenic and anti-lymphangiogenic effects by inhibiting the phosphorylation of VEGFR2 and VEGFR3, thereby blocking downstream signaling. The following diagram illustrates the canonical VEGFR signaling pathway and the point of inhibition by Telatinib.
References
- 1. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Telatinib Mesylate (CAS 332013-26-0): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on Telatinib Mesylate for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides a comprehensive technical overview of this compound (CAS 332013-26-0), a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Compound Information
Telatinib, also known as BAY 57-9352, is a multi-targeted tyrosine kinase inhibitor. As the mesylate salt, it exhibits improved solubility and formulation characteristics.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Telatinib and its mesylate salt.
| Property | Telatinib (Free Base) | This compound |
| CAS Number | 332012-40-5 | 332013-26-0 |
| Molecular Formula | C₂₀H₁₆ClN₅O₃ | C₂₁H₂₀ClN₅O₆S |
| Molecular Weight | 409.8 g/mol | 505.9 g/mol |
| IUPAC Name | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid |
Mechanism of Action and Biological Activity
Telatinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit, key drivers of tumor angiogenesis and cell proliferation.[1]
Target Kinase Inhibition
Telatinib demonstrates high affinity and potent inhibition of several key tyrosine kinases involved in oncogenesis. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (nM) |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
| PDGFα | 15 |
Data sourced from MedChemExpress.[2]
Cellular Activity
In cellular assays, Telatinib effectively inhibits key processes in angiogenesis and cell growth.
| Cellular Assay | Cell Type | IC₅₀ (nM) |
| VEGFR2 Autophosphorylation | Whole-cell assay | 19 |
| VEGF-dependent Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 26 |
| PDGF-stimulated Growth | Human Aortic Smooth Muscle Cells | 249 |
Data sourced from a Phase I clinical trial publication.[3]
Signaling Pathways
Telatinib exerts its anti-cancer effects by blocking the downstream signaling cascades initiated by VEGFR, PDGFR, and c-Kit. This inhibition disrupts crucial cellular functions including proliferation, migration, survival, and angiogenesis.
Preclinical and Clinical Data
In Vivo Efficacy
Telatinib has demonstrated potent, dose-dependent reduction in tumor growth in various preclinical xenograft models, including breast (MDA-MB-231), colon (Colo-205, DLD-1), and non-small cell lung cancer (H460).[4] It has also shown significant anti-tumor activity in pancreatic and prostate carcinoma models.
Clinical Pharmacokinetics
A Phase I dose-escalation study in patients with advanced solid tumors provided key pharmacokinetic data for orally administered Telatinib.[5]
| Parameter | Value |
| Time to Peak Concentration (tₘₐₓ) | < 3 hours |
| Half-life (t₁/₂) | ~5.5 hours |
| Recommended Phase II Dose | 900 mg twice daily |
Data from Eskens et al., J Clin Oncol 2009.[5]
Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo experiments relevant to the evaluation of Telatinib.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical biochemical assay to determine the IC₅₀ of a compound against a target kinase.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the target kinase (e.g., recombinant VEGFR2), a specific peptide substrate, and ATP in a buffered solution.
-
Incubation: Add the diluted Telatinib or vehicle control to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent that quantifies the product of the kinase reaction (e.g., phosphorylated substrate or ADP). Luminescence or fluorescence is typically measured.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Telatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
HUVEC Proliferation Assay
This protocol outlines a method to assess the effect of Telatinib on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium and allow them to adhere overnight.
-
Treatment: Replace the medium with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of Telatinib or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment: Add a proliferation reagent such as MTT or WST-1 to each well and incubate for an additional 2-4 hours.
-
Data Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of Telatinib in a mouse xenograft model.
References
- 1. vascularcell.com [vascularcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 4. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties and Molecular Formula of Telatinib
This document provides a comprehensive overview of the chemical properties, molecular structure, and relevant experimental data for Telatinib (BAY 57-9352), a potent tyrosine kinase inhibitor.
Core Chemical and Physical Properties
Telatinib is a synthetic organic small molecule belonging to the class of furopyridazines.[1] It is identified by the CAS number 332012-40-5.[2] Structurally, it is a furo[2,3-d]pyridazine substituted with (4-chlorophenyl)amino and [2-(methylcarbamoyl)pyridin-4-yl]methoxy groups at positions 4 and 7, respectively.[1]
Molecular Formula and Structure
The molecular formula for Telatinib is C₂₀H₁₆ClN₅O₃.[1][3][4]
-
IUPAC Name : 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide[1]
-
Canonical SMILES : CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl[1]
-
InChI : InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)[1]
-
InChIKey : QFCXANHHBCGMAS-UHFFFAOYSA-N[4]
Physicochemical Data
The following table summarizes the key quantitative properties of Telatinib.
| Property | Value | Source(s) |
| Molecular Weight | 409.8 g/mol | [1] |
| Monoisotopic Mass | 409.0942 Da | [3] |
| AlogP | 3.95 | [3] |
| Polar Surface Area | 102.17 Ų | [3] |
| Basic pKa | 2.05 | [3] |
| Melting Point | 201-203°C | [5] |
| Boiling Point (est.) | 797.8°C at 760 mmHg | [5] |
| Storage Temperature | -20°C (powder, 2 years) | [2] |
Mechanism of Action and Biological Activity
Telatinib is a potent, orally available inhibitor of several receptor tyrosine kinases (RTKs).[6][7] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[8][9] This is achieved by targeting key receptors involved in angiogenic signaling pathways.
Target Profile and Inhibitory Potency
Telatinib demonstrates high potency against Vascular Endothelial Growth Factor Receptors (VEGFR) 2 and 3, c-Kit, and Platelet-Derived Growth Factor Receptor alpha (PDGFRα).[1][8][10] It shows minimal activity against other kinase families such as the Raf kinase pathway, epidermal growth factor receptor (EGFR) family, fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[8]
The table below details the half-maximal inhibitory concentrations (IC₅₀) of Telatinib against its primary targets.
| Target | IC₅₀ Value |
| VEGFR-2 | 6 nM |
| VEGFR-3 | 4 nM |
| c-Kit | 1 nM |
| PDGFRα | 15 nM |
Signaling Pathway Inhibition
Telatinib exerts its anti-angiogenic effects by blocking the VEGF signaling cascade. Upon binding of VEGF to its receptor (VEGFR-2), the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Telatinib inhibits this initial autophosphorylation step, effectively shutting down the pathway.
References
- 1. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Telatinib Datasheet DC Chemicals [dcchemicals.com]
- 3. Compound: TELATINIB (CHEMBL2079588) - ChEMBL [ebi.ac.uk]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Telatinib (CAS 75747-14-7) | VEGFR Inhibitor Supplier | 98% Purity [cuikangsynthesis.com]
- 6. telatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Facebook [cancer.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. telatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. glpbio.com [glpbio.com]
Investigating the Anti-Angiogenic Properties of Telatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Telatinib (BAY 57-9352) is a potent, orally active small-molecule inhibitor of key receptor tyrosine kinases (RTKs) implicated in angiogenesis. This technical guide provides an in-depth overview of the anti-angiogenic properties of Telatinib, focusing on its mechanism of action, preclinical evidence, and the experimental methodologies used to evaluate its efficacy. Detailed protocols for key in vitro and in vivo assays are provided, along with a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and comprehensive understanding of Telatinib's role as an anti-angiogenic agent.
Introduction
The reliance of solid tumors on a dedicated blood supply for growth and dissemination has made anti-angiogenic therapy a cornerstone of modern oncology. Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and their respective receptors (VEGFR, PDGFR) are pivotal regulators of this process, making them prime targets for therapeutic intervention.[1][2][3] Telatinib has emerged as a multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic potential.[2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the anti-angiogenic profile of Telatinib.
Mechanism of Action
Telatinib exerts its anti-angiogenic effects by potently inhibiting several receptor tyrosine kinases that are crucial for endothelial cell proliferation, migration, and survival. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), VEGFR-3, Platelet-Derived Growth Factor Receptor α (PDGFRα), and c-Kit.[2][3][5][6]
The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that is fundamental for angiogenesis.[7][8][9] Telatinib effectively blocks the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways.[5] Similarly, by targeting PDGFRα, Telatinib disrupts the signaling involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. The inhibition of c-Kit, another RTK, also contributes to its overall anti-tumor activity.[5][6] Notably, Telatinib exhibits low affinity for the Fibroblast Growth Factor Receptor (FGFR) family, the Raf kinase pathway, and the Tie-2 receptor.[5]
Signaling Pathway Inhibition
Quantitative Data on Anti-Angiogenic Activity
The potency of Telatinib has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and the effects on endothelial cell proliferation.
Table 1: Inhibitory Activity of Telatinib against Receptor Tyrosine Kinases
| Target | IC50 (nM) | Reference(s) |
| c-Kit | 1 | [5][6] |
| VEGFR-3 | 4 | [5][6] |
| VEGFR-2 | 6 | [5][6] |
| PDGFRα | 15 | [5][6] |
Table 2: In Vitro Anti-Proliferative and Anti-Angiogenic Activity of Telatinib
| Assay | Cell Type | Parameter | IC50 (nM) | Reference(s) |
| VEGFR-2 Autophosphorylation | Whole-cell assay | Inhibition of autophosphorylation | 19 | [5] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-dependent proliferation | 26 | [5] |
| Smooth Muscle Cell Proliferation | Human Aortic Smooth Muscle Cells | Inhibition of PDGF-stimulated growth | 249 | [5] |
| Tube Formation | HUVECs overexpressing truncated FOSB | Blockade of tube formation | ~5,000-10,000 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key in vitro and in vivo assays used to characterize the anti-angiogenic properties of Telatinib.
In Vitro Assays
This assay measures the ability of Telatinib to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)[11]
-
Endothelial Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
Telatinib
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTS, Alamar Blue)
-
Plate reader
Protocol:
-
Seed HUVECs in 96-well plates at a density of 1 x 10⁴ cells/cm² and allow them to adhere overnight in EGM-2 medium.[11]
-
The following day, starve the cells in basal medium containing a low percentage of FBS (e.g., 0.5-2%) for 24 hours.[11]
-
Treat the cells with varying concentrations of Telatinib or vehicle control for a predetermined time (e.g., 1-2 hours) before stimulating with a pro-angiogenic factor like VEGF (e.g., 10-50 ng/mL).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis in vitro.[12][13]
Materials:
-
96-well plates
-
Endothelial cell basal medium
-
Telatinib
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50-100 µL of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[14][16]
-
Harvest HUVECs and resuspend them in basal medium at a density of 1-2 x 10⁵ cells/mL.
-
Add varying concentrations of Telatinib or vehicle control to the cell suspension.
-
Seed 100 µL of the cell suspension (1-2 x 10⁴ cells) onto the solidified matrix in each well.[14]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[14][16]
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[10]
This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a segment of an aorta embedded in a three-dimensional matrix.[17][18][19]
Materials:
-
48-well plates
-
Serum-free medium
-
Telatinib
-
Stereomicroscope
Protocol:
-
Aseptically dissect the thoracic aorta and clean it of surrounding fibro-adipose tissue.[20]
-
Embed each aortic ring in a drop of basement membrane extract or collagen I in a well of a 48-well plate and allow it to polymerize.[18][20]
-
Add serum-free medium containing different concentrations of Telatinib or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
In Vivo Assays
This in vivo model is crucial for evaluating the anti-tumor and anti-angiogenic efficacy of Telatinib in a living organism.[21][22][23]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)[21]
-
Human tumor cell line (e.g., colorectal, breast, or gastric cancer cells)[5]
-
Telatinib formulated for oral administration
-
Calipers for tumor measurement
-
Microtome and histology reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel staining)
Protocol:
-
Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice.[23]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Telatinib orally to the treatment group at a specified dose and schedule (e.g., daily or twice daily).[2][3] The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin, embed them in paraffin, and section them for histological analysis.
-
Perform immunohistochemical staining with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density (MVD).
-
Compare tumor growth inhibition and MVD between the Telatinib-treated and control groups.
Clinical Evidence and Biomarkers
Clinical studies have investigated the safety and efficacy of Telatinib in various solid tumors. A phase I study in patients with advanced solid tumors demonstrated that Telatinib was generally well-tolerated.[4][24] In a phase II trial for gastric cancer, a significant decrease in the levels of soluble VEGFR-2 (sVEGFR-2), a biomarker of angiogenesis, was observed in patients treated with Telatinib in combination with chemotherapy.[25] Notably, patients with a greater than one-third reduction in sVEGFR-2 levels experienced a significantly longer progression-free survival (approximately 12 months versus 5 months).[25] This suggests that sVEGFR-2 may serve as a predictive biomarker for identifying patients who are most likely to benefit from Telatinib treatment.[25]
Conclusion
Telatinib is a potent inhibitor of key pro-angiogenic receptor tyrosine kinases, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models. Its well-defined mechanism of action, centered on the inhibition of VEGFR-2, VEGFR-3, PDGFRα, and c-Kit, provides a strong rationale for its clinical development. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the anti-angiogenic properties of Telatinib and other related compounds. Further research, particularly focusing on the identification and validation of predictive biomarkers like sVEGFR-2, will be crucial for optimizing the clinical application of Telatinib in cancer therapy.
References
- 1. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tube formation: an in vitro matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. Test angiogenezy tworzenia rurek z komórek śródbłonka [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. corning.com [corning.com]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 20. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 23. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
- 24. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fiercebiotech.com [fiercebiotech.com]
Telatinib's In Vitro Antiproliferative Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of Telatinib (BAY 57-9352), a potent multi-targeted tyrosine kinase inhibitor. The document details its mechanism of action, summarizes its inhibitory concentrations, provides comprehensive experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
Telatinib exerts its antiproliferative effects primarily through the inhibition of key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.[1][2][3] It is a potent inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and c-Kit.[1][2][4] The inhibition of the VEGF/VEGFR pathway is a cornerstone of its anti-angiogenic activity, which is crucial for tumor growth and metastasis.[1][2] By blocking VEGFR signaling, Telatinib effectively hinders the proliferation and migration of endothelial cells, a critical step in the formation of new blood vessels.[5] Furthermore, Telatinib's inhibitory action on PDGFRα disrupts the PDGF-stimulated growth of vascular smooth muscle cells.[1] Recent studies also suggest that Telatinib's mechanism involves the downstream PI3K/AKT signaling pathway.[6]
Quantitative Data Presentation
The in vitro potency of Telatinib has been quantified against several key molecular targets and in cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
Table 1: Telatinib IC50 Values against Target Kinases
| Target | IC50 (nM) |
| c-Kit | 1[1][2] |
| VEGFR3 | 4[1][2] |
| VEGFR2 | 6[1][2] |
| PDGFRα | 15[1][2] |
Table 2: Telatinib IC50 Values in Cell-Based Assays
| Assay | Cell Type | IC50 (nM) |
| VEGFR2 Autophosphorylation | Whole-cell assay | 19[1] |
| VEGF-dependent Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 26[1] |
| PDGF-stimulated Growth | Human Aortic Smooth Muscle Cells | 249[1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the antiproliferative activity of Telatinib.
VEGF-Dependent HUVEC Proliferation Assay
This assay determines the ability of Telatinib to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by Vascular Endothelial Growth Factor (VEGF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
Telatinib
-
96-well plates
-
Cell proliferation detection reagent (e.g., MTT, BrdU)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000 to 5,000 cells per well in EGM-2 medium supplemented with 2% FBS.
-
Cell Starvation: After 24 hours, replace the medium with a basal medium containing a low serum concentration (e.g., 0.5% FBS) and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of Telatinib. Pre-incubate the cells with varying concentrations of Telatinib for 1-2 hours.
-
Stimulation: Add a final concentration of 1-10 ng/mL of recombinant human VEGF to the wells to stimulate proliferation. Include a negative control (no VEGF) and a positive control (VEGF alone).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
BrdU Assay: Add BrdU labeling solution and incubate for 12-24 hours. Fix the cells, denature the DNA, and detect BrdU incorporation using an anti-BrdU antibody conjugated to a detection enzyme. Measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each Telatinib concentration relative to the VEGF-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
PDGF-Stimulated Human Aortic Smooth Muscle Cell (HASMC) Proliferation Assay
This assay evaluates the inhibitory effect of Telatinib on the proliferation of human aortic smooth muscle cells (HASMCs) induced by Platelet-Derived Growth Factor (PDGF).
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Cell Basal Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human PDGF-BB
-
Telatinib
-
96-well plates
-
Cell proliferation detection reagent (e.g., MTT, BrdU)
-
Plate reader
Procedure:
-
Cell Seeding: Plate HASMCs in a 96-well plate at a density of 5,000 cells per well.
-
Cell Starvation: Once the cells reach confluence, replace the growth medium with a serum-free medium for 24-48 hours to induce quiescence.
-
Treatment: Add serial dilutions of Telatinib to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with a final concentration of 10-50 ng/mL of recombinant human PDGF-BB. Include appropriate controls.
-
Incubation: Incubate the plate for 36 to 48 hours.
-
Proliferation Assessment: Use a suitable method like MTT or BrdU assay as described in the HUVEC proliferation assay protocol.
-
Data Analysis: Determine the IC50 value of Telatinib for the inhibition of PDGF-stimulated HASMC proliferation.
Mandatory Visualizations
Signaling Pathways
Caption: Telatinib's inhibitory action on key receptor tyrosine kinases and the downstream PI3K/AKT pathway.
Experimental Workflow
Caption: A generalized workflow for assessing the in vitro antiproliferative activity of Telatinib.
References
- 1. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Telatinib Mesylate Biotransformation and Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation and metabolism of Telatinib mesylate, a potent oral tyrosine kinase inhibitor. The information presented herein is intended to support research, discovery, and development efforts in the field of oncology and medicinal chemistry.
Introduction
Telatinib is a small molecule inhibitor targeting vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), and c-Kit.[1] By inhibiting these signaling pathways, Telatinib demonstrates anti-angiogenic and anti-tumor activity. Understanding the metabolic fate of Telatinib is crucial for optimizing its therapeutic efficacy, predicting potential drug-drug interactions, and ensuring its safety profile.
Metabolic Pathways and Metabolites
The primary routes of Telatinib metabolism in humans involve N-demethylation and N-glucuronidation.[2][3] The N-methyl group on the pyridinecarboxamide moiety has been identified as the main site of metabolic degradation.[2]
Major Metabolites:
-
BAY 60-8246: This is the primary circulating metabolite, formed through the N-demethylation of Telatinib.[2] Plasma concentrations of BAY 60-8246 are generally lower than the parent compound.[2]
-
N-glucuronides: Formation of N-glucuronides is a major biotransformation pathway for Telatinib in humans.[3][4]
Enzymes Involved:
-
Cytochrome P450 (CYP) Isoforms: Telatinib is metabolized by various CYP isoforms, including CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP2C19.[5]
-
UDP-glucuronosyltransferase (UGT) 1A4: This enzyme is responsible for the N-glucuronidation of Telatinib.[3][4]
Below is a diagram illustrating the primary metabolic pathway of Telatinib.
Quantitative Pharmacokinetic Data
The following tables summarize the steady-state pharmacokinetic parameters of Telatinib and its major metabolite, BAY 60-8246, in cancer patients from various Phase I clinical studies.
Table 1: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Telatinib on Day 14
| Dose (mg BID) | n | Cmax (ng/mL) | AUC(0-12) (ng*h/mL) | tmax (h) | t1/2 (h) |
| 75 | 5 | 227 (67) | 1010 (62) | 2.0 (1.0-4.0) | 4.8 (37) |
| 150 | 6 | 459 (60) | 2180 (56) | 2.0 (1.0-4.0) | 5.1 (31) |
| 300 | 6 | 694 (53) | 3680 (55) | 2.5 (1.0-6.0) | 5.4 (28) |
| 600 | 11 | 1480 (56) | 8840 (54) | 2.0 (1.0-6.0) | 5.9 (34) |
| 900 | 11 | 2240 (50) | 13400 (52) | 3.0 (1.0-8.0) | 5.6 (30) |
| 1200 | 6 | 2350 (42) | 14500 (45) | 4.0 (2.0-8.0) | 6.2 (25) |
| 1500 | 6 | 2560 (38) | 16300 (41) | 4.0 (2.0-6.0) | 6.5 (22) |
| Data compiled from multiple sources.[2][6] |
Table 2: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of BAY 60-8246 on Day 14
| Dose (mg BID) | n | Cmax (ng/mL) | AUC(0-12) (ng*h/mL) | tmax (h) |
| 75 | 5 | 38.6 (75) | 185 (71) | 3.0 (1.0-4.0) |
| 150 | 6 | 82.1 (65) | 412 (61) | 3.0 (2.0-6.0) |
| 300 | 6 | 125 (58) | 689 (59) | 4.0 (2.0-8.0) |
| 600 | 11 | 255 (62) | 1550 (60) | 4.0 (1.0-8.0) |
| 900 | 11 | 389 (55) | 2430 (57) | 4.0 (2.0-8.0) |
| 1200 | 6 | 421 (48) | 2780 (51) | 4.0 (2.0-8.0) |
| 1500 | 6 | 465 (43) | 3120 (46) | 4.0 (2.0-8.0) |
| Data compiled from multiple sources.[2][6] |
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments used to characterize the metabolism of Telatinib.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This assay is designed to identify the metabolites of Telatinib and determine its metabolic stability.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from at least 50 donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Protocol:
-
Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer and pooled human liver microsomes (final protein concentration typically 0.25-0.5 mg/mL).
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add Telatinib (final concentration, e.g., 1 µM) to the pre-warmed master mix. Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent drug (Telatinib) and identify and quantify any formed metabolites.
CYP450 and UGT Reaction Phenotyping
This experiment identifies the specific CYP and UGT isoforms responsible for Telatinib metabolism.
Method 1: Recombinant Enzymes
-
Incubate Telatinib separately with a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4/5) and UGT isoforms (e.g., UGT1A4).
-
The incubation conditions are similar to the HLM assay, with the recombinant enzyme replacing HLM.
-
The formation of metabolites by each specific enzyme is monitored by LC-MS/MS.
Method 2: Chemical Inhibition in HLM
-
Incubate Telatinib with HLM in the presence and absence of known selective chemical inhibitors for each major CYP and UGT isoform.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular enzyme in Telatinib's metabolism.
Analytical Method: LC-MS/MS for Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Telatinib and its metabolites in biological matrices.
Sample Preparation:
-
Protein precipitation of plasma samples is a common and effective method. This is typically done by adding a water-miscible organic solvent like acetonitrile to the plasma sample.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) is added before precipitation to correct for matrix effects and variations in extraction and ionization.
Chromatographic and Mass Spectrometric Conditions (General):
-
LC Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid and/or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Telatinib, BAY 60-8246, and the internal standard.
Drug-Drug Interaction Potential
Given that Telatinib is a substrate for multiple CYP enzymes, there is a potential for drug-drug interactions (DDIs) when co-administered with strong inhibitors or inducers of these enzymes. However, in vitro studies have suggested a low risk of Telatinib causing clinically significant DDIs by inhibiting or inducing major CYP isoforms at therapeutically relevant concentrations.[2]
Conclusion
Telatinib undergoes metabolism primarily through N-demethylation, mediated by various CYP450 enzymes, to form the active metabolite BAY 60-8246, and through N-glucuronidation catalyzed by UGT1A4. The pharmacokinetic profile of Telatinib and its metabolite has been well-characterized in clinical studies. The provided experimental protocols offer a framework for further investigation into the biotransformation of Telatinib and similar compounds. A thorough understanding of its metabolic pathways is essential for the safe and effective clinical development and use of this targeted anti-cancer agent.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaron.com [pharmaron.com]
- 5. research.unipd.it [research.unipd.it]
- 6. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Telatinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib, also known as BAY 57-9352, is a potent, orally available small-molecule inhibitor of several receptor tyrosine kinases.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[3][4][5] By inhibiting these kinases, Telatinib mesylate disrupts key signaling pathways involved in tumor angiogenesis and cell proliferation, making it a compound of significant interest in oncology research.[1][3]
These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, enabling researchers to assess its inhibitory potency and cellular effects.
Mechanism of Action
This compound exerts its anti-tumor activity by binding to the ATP-binding site of specific receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling. The primary signaling cascades affected are the VEGFR, PDGFR, and c-Kit pathways, which are crucial for angiogenesis, tumor growth, and metastasis.[3] Telatinib has demonstrated potent anti-tumor activity in various human tumor xenograft models, including breast, colon, and non-small cell lung cancer.[3]
Below is a diagram illustrating the signaling pathways inhibited by Telatinib.
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Data Presentation: Inhibitory Activity of Telatinib
The inhibitory potency of Telatinib against its primary targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
| PDGFRα | 15 |
Data sourced from Selleck Chemicals and MedChemExpress.[3][5][6]
In cellular assays, Telatinib has demonstrated the following inhibitory activities:
| Cellular Assay | Cell Type | IC50 (nM) |
| VEGFR2 Autophosphorylation | Whole-cell assay | 19 |
| VEGF-dependent Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 26 |
| PDGF-stimulated Cell Growth | Human Aortic Smooth Muscle Cells | 249 |
Data sourced from Selleck Chemicals and a Phase I clinical study report.[2][3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the IC50 of this compound against its target kinases in a cell-free system. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinases (VEGFR2, VEGFR3, c-Kit, PDGFRα)
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1000-fold the final desired highest concentration. Then, create a 10-fold dilution in kinase buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a master mix containing the kinase and substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction:
-
Prepare a solution of ATP in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 45 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for another 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each Telatinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Telatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs) in response to VEGF stimulation. The MTT assay is a colorimetric assay that measures cellular metabolic activity.
Workflow Diagram:
Caption: Workflow for a typical MTT cell proliferation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count HUVECs.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for another 4-6 hours to starve the cells.
-
Prepare serial dilutions of this compound in serum-free medium containing a final concentration of VEGF (e.g., 20 ng/mL). The final DMSO concentration should be kept below 0.1%.
-
Aspirate the starvation medium and add 100 µL of the Telatinib/VEGF-containing medium to the respective wells. Include controls for vehicle (DMSO + VEGF), no VEGF, and medium only.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of proliferation inhibition relative to the vehicle control (VEGF + DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Telatinib concentration.
-
Western Blot for VEGFR2 Autophosphorylation
This protocol is for a whole-cell assay to determine the effect of this compound on the autophosphorylation of VEGFR2 in response to VEGF stimulation.
Materials:
-
HUVECs or other VEGFR2-expressing cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-total-VEGFR2 antibody to confirm equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated VEGFR2 to total VEGFR2 for each treatment condition.
-
Determine the concentration of Telatinib that inhibits phosphorylation by 50% (IC50).
-
References
- 1. Facebook [cancer.gov]
- 2. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Telatinib Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib is a potent, orally active small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1][2] It primarily exerts its effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR3, Platelet-Derived Growth Factor Receptor α (PDGFRα), and c-Kit.[1][2][3] The inhibition of these receptors disrupts downstream signaling pathways crucial for tumor angiogenesis, cell proliferation, and survival.[2][4][5][6][7][8][9] Western blot analysis is a fundamental technique to elucidate the mechanism of action of Telatinib by quantifying the phosphorylation status of its target RTKs and their downstream effector proteins.
These application notes provide detailed protocols for utilizing Western blot to analyze the downstream signaling of Telatinib, offering a robust methodology for researchers in oncology and drug development.
Mechanism of Action and Signaling Pathways
Telatinib inhibits the kinase activity of VEGFR2/3, PDGFRα, and c-Kit, thereby blocking the phosphorylation of key tyrosine residues in their intracellular domains.[3] This initial event prevents the recruitment and activation of downstream signaling molecules, leading to the suppression of pathways such as the PI3K/AKT and MAPK/ERK cascades.[4][5][6][7][8][9]
Telatinib-Targeted Signaling Pathways
Below are simplified diagrams of the signaling pathways inhibited by Telatinib.
Data Presentation: Quantitative Analysis of Telatinib's Effects
The inhibitory effect of Telatinib on the phosphorylation of its targets can be quantified using densitometry analysis of Western blot results. Below are representative tables summarizing the dose-dependent inhibition of receptor and downstream effector phosphorylation.
Table 1: Effect of Telatinib on Receptor Phosphorylation
| Target | Cell Line | Ligand Stimulation | Telatinib Conc. (nM) | % Inhibition of Phosphorylation (Mean ± SD) |
| p-VEGFR2 (Tyr1175) | HUVEC | VEGF-A (50 ng/mL) | 1 | 25 ± 5 |
| 10 | 60 ± 8 | |||
| 100 | 95 ± 4 | |||
| p-PDGFRα (Tyr742) | GIST-T1 | PDGF-AA (50 ng/mL) | 10 | 30 ± 6 |
| 50 | 75 ± 7 | |||
| 250 | 98 ± 3 | |||
| p-c-Kit (Tyr719) | GIST882 | SCF (100 ng/mL) | 0.1 | 20 ± 4 |
| 1 | 70 ± 9 | |||
| 10 | 96 ± 5 |
Table 2: Effect of Telatinib on Downstream Effector Phosphorylation
| Target | Cell Line | Ligand Stimulation | Telatinib Conc. (nM) | % Inhibition of Phosphorylation (Mean ± SD) |
| p-AKT (Ser473) | HUVEC | VEGF-A (50 ng/mL) | 10 | 55 ± 7 |
| 100 | 92 ± 6 | |||
| p-ERK1/2 (Thr202/Tyr204) | GIST-T1 | PDGF-AA (50 ng/mL) | 50 | 65 ± 8 |
| 250 | 94 ± 5 |
Experimental Protocols
Experimental Workflow
A. Cell Culture and Treatment
-
Cell Lines:
-
HUVEC (Human Umbilical Vein Endothelial Cells): Ideal for studying VEGFR2 signaling.
-
Gastric Cancer Cell Lines (e.g., NCI-N87, SNU-216): Suitable for assessing the broader activity of Telatinib.
-
GIST Cell Lines (e.g., GIST-T1, GIST882): Recommended for investigating c-Kit and PDGFRα signaling.
-
-
Culture Conditions: Culture cells in their recommended media and conditions until they reach 70-80% confluency.
-
Serum Starvation: For ligand stimulation experiments, serum-starve the cells for 4-16 hours in serum-free or low-serum media to reduce basal receptor phosphorylation.
-
Telatinib Treatment: Pretreat cells with varying concentrations of Telatinib (e.g., 0.1 nM to 1 µM) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) at a predetermined optimal concentration (e.g., 50 ng/mL VEGF-A for HUVECs).
B. Cell Lysis
-
Reagents:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: Add fresh to lysis buffer before use.
-
Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.
-
-
Procedure: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
C. Protein Quantification
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
D. Sample Preparation
-
Add 4X Laemmli sample buffer to the protein lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
E. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
F. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 3 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
Table 3: Recommended Primary Antibodies for Western Blot
| Target | Type | Supplier | Catalog # | Recommended Dilution |
| p-VEGFR2 (Tyr1175) | Rabbit mAb | Cell Signaling Technology | #2478 | 1:1000 |
| Total VEGFR2 | Rabbit mAb | Cell Signaling Technology | #9698 | 1:1000 |
| p-PDGFRα (Tyr742) | Rabbit pAb | Thermo Fisher Scientific | PA5-105230 | 1:1000 |
| Total PDGFRα | Rabbit pAb | Thermo Fisher Scientific | PA5-34739 | 1:1000 |
| p-c-Kit (Tyr719) | Rabbit pAb | Cell Signaling Technology | #3391 | 1:1000 |
| Total c-Kit | Rabbit mAb | Cell Signaling Technology | #3074 | 1:1000 |
| p-AKT (Ser473) | Rabbit mAb | Cell Signaling Technology | #4060 | 1:2000 |
| Total AKT | Rabbit pAb | Cell Signaling Technology | #9272 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit mAb | Cell Signaling Technology | #4370 | 1:2000 |
| Total ERK1/2 | Rabbit pAb | Cell Signaling Technology | #9102 | 1:1000 |
| β-Actin (Loading Control) | Mouse mAb | Cell Signaling Technology | #3700 | 1:1000 |
Conclusion
This document provides a comprehensive guide for the analysis of Telatinib's effects on key oncogenic signaling pathways using Western blotting. The detailed protocols and data presentation guidelines will enable researchers to robustly assess the molecular impact of Telatinib, contributing to a deeper understanding of its therapeutic potential. Adherence to these protocols will facilitate the generation of reproducible and high-quality data for basic research and drug development applications.
References
- 1. Phospho-Akt (Ser473) (D9E) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Signaling by PDGFR in disease [reactome.org]
- 9. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Utilizing Telatinib in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telatinib (BAY 57-9352) is a potent, orally available small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/VEGFR-3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit.[1] Its primary mechanism of action involves the inhibition of tumor angiogenesis by blocking the VEGFR signaling pathway, which is crucial for the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Preclinical and clinical studies have demonstrated that Telatinib, when used in combination with conventional chemotherapeutic agents, can offer a synergistic anti-tumor effect. This document provides detailed application notes and protocols for researchers investigating the combined efficacy of Telatinib and chemotherapy.
A key area of investigation has been Telatinib's ability to reverse multidrug resistance (MDR), a significant challenge in cancer therapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump chemotherapeutic drugs out of cancer cells. Telatinib has been shown to inhibit the function of the ABCG2 transporter, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of Telatinib in combination with various chemotherapeutic agents.
Table 1: In Vitro IC50 Values of Telatinib and Chemotherapeutic Agents
| Cell Line | Compound | IC50 (Single Agent) | IC50 (in Combination with Telatinib) | Fold Change |
| ABCG2-overexpressing drug-resistant cells | Doxorubicin | - | Significantly reduced | - |
| ABCG2-overexpressing drug-resistant cells | Mitoxantrone | - | Significantly reduced | - |
| ABCG2-overexpressing drug-resistant cells | SN-38 (active metabolite of Irinotecan) | - | Significantly reduced | - |
Note: Specific IC50 values were not provided in the source material, but a significant reduction in cellular viability was reported.
Table 2: In Vivo Tumor Growth Inhibition with Telatinib and Doxorubicin Combination
| Treatment Group | Dosage | Tumor Growth Rate |
| Control | - | - |
| Telatinib alone | 15 mg/kg | - |
| Doxorubicin alone | 1.8 mg/kg | - |
| Telatinib + Doxorubicin | 15 mg/kg + 1.8 mg/kg | Significantly decreased |
Note: The study demonstrated a significant decrease in the growth rate and tumor size of ABCG2 overexpressing tumors in a xenograft nude mouse model with the combination therapy.
Table 3: Recommended Dosing from Phase I Clinical Trials
| Chemotherapeutic Agent(s) | Recommended Phase II Dose of Telatinib | Chemotherapy Dosage | Treatment Cycle |
| Capecitabine and Irinotecan | 900 mg twice daily (continuous) | Capecitabine: 1,000 mg/m² twice daily (days 1-14); Irinotecan: 180 mg/m² (once every 3 weeks) | 21 days[3] |
| Docetaxel | 900 mg twice daily (continuous from day 3) | 75 mg/m² (day 1) | 21 days[4] |
Signaling Pathways and Mechanisms of Action
Telatinib's primary mechanism of action is the inhibition of receptor tyrosine kinases involved in angiogenesis and cell proliferation. When combined with chemotherapy, a synergistic effect can be observed, particularly in drug-resistant cancers.
Caption: Telatinib's dual anti-cancer effects.
Experimental Protocols
The following protocols are based on methodologies from preclinical studies and can be adapted for investigating Telatinib in combination with various chemotherapeutic agents.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of Telatinib in combination with a chemotherapeutic agent on cancer cell lines.
Caption: Workflow for MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., ABCG2-overexpressing resistant cells)
-
Telatinib (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Docetaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of Telatinib and the chemotherapeutic agent, both alone and in combination, in culture medium.
-
Remove the overnight culture medium from the cells and add the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plates for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
In Vitro Drug Accumulation and Efflux Assay
This protocol measures the effect of Telatinib on the intracellular accumulation and efflux of a fluorescent chemotherapeutic agent or a labeled substrate of the ABCG2 transporter.
Materials:
-
Cancer cell line (and its parental non-resistant counterpart)
-
Telatinib
-
Fluorescent substrate (e.g., [3H]-Mitoxantrone)
-
Scintillation counter or flow cytometer
-
Ice-cold PBS
Procedure for Accumulation:
-
Pre-incubate cells with Telatinib (e.g., 1 µM) or vehicle control for 2 hours.
-
Add the fluorescent substrate and incubate for another 2 hours.
-
Wash the cells with ice-cold PBS to stop the transport.
-
Lyse the cells and measure the intracellular fluorescence using a scintillation counter or flow cytometer.
Procedure for Efflux:
-
Load the cells with the fluorescent substrate by incubating for 2 hours.
-
Wash the cells to remove the extracellular substrate.
-
Add medium with or without Telatinib and incubate for various time points (e.g., 30, 60, 120 minutes).
-
At each time point, collect the cells, wash with ice-cold PBS, and measure the remaining intracellular fluorescence.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the efficacy of Telatinib in combination with a chemotherapeutic agent in a mouse xenograft model.
Caption: Workflow for in vivo xenograft studies.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Telatinib
-
Chemotherapeutic agent
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, Telatinib alone, chemotherapy alone, combination).
-
Administer Telatinib orally and the chemotherapeutic agent via an appropriate route (e.g., intraperitoneal or intravenous injection) according to the established dosing schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
The combination of Telatinib with various chemotherapeutic agents holds significant promise for enhancing anti-tumor efficacy, particularly in the context of multidrug-resistant cancers. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to further explore the synergistic potential of these combination therapies. Careful consideration of dosing schedules and potential toxicities, as informed by both preclinical and clinical data, is crucial for the successful translation of these findings into clinical practice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: A Phase I Study of Telatinib in Combination with Irinotecan and Capecitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the findings and methodologies from a phase I clinical trial investigating the combination of telatinib, a multi-targeted tyrosine kinase inhibitor, with the chemotherapeutic agents irinotecan and capecitabine in patients with advanced solid tumors. The information is based on the study conducted by Langenberg et al., published in Clinical Cancer Research in 2010.
Introduction
Telatinib is an orally available small-molecule tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR-2/VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and c-Kit.[1][2] By inhibiting these pathways, telatinib can suppress tumor angiogenesis and cellular proliferation.[1][2] Irinotecan is a topoisomerase I inhibitor that leads to DNA damage and cell death, while capecitabine is a prodrug of 5-fluorouracil (5-FU) that inhibits DNA synthesis.[3][4] The combination of these three agents targets tumor growth through complementary mechanisms: anti-angiogenesis and direct cytotoxicity. This document summarizes the key quantitative data from the phase I trial and provides detailed protocols for the experimental procedures.
Data Presentation
Patient Demographics and Baseline Characteristics
A total of 23 patients with advanced solid tumors were enrolled in the phase I clinical trial. The baseline characteristics of the patient population are summarized in the table below.
| Characteristic | Value |
| Number of Patients | 23 |
| Median Age (range) | 58 (34-71) |
| Gender (Male/Female) | 13/10 |
| ECOG Performance Status 0/1 | 8/15 |
| Prior Chemotherapy Regimens (median, range) | 2 (1-5) |
Dose Escalation and Recommended Phase II Dose (RP2D)
The study utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D). Treatment was administered in 21-day cycles.[1][2]
| Cohort | Telatinib Dose | Irinotecan Dose | Capecitabine Dose | Number of Patients |
| I | 300 mg twice daily | 125 mg/m² every 3 weeks | 1,000 mg/m² twice daily (days 1-14) | 3 |
| II | 600 mg twice daily | 125 mg/m² every 3 weeks | 1,000 mg/m² twice daily (days 1-14) | 4 |
| III | 600 mg twice daily | 180 mg/m² every 3 weeks | 1,000 mg/m² twice daily (days 1-14) | 7 |
| IV (RP2D) | 900 mg twice daily | 180 mg/m² every 3 weeks | 1,000 mg/m² twice daily (days 1-14) | 9 |
The recommended phase II dose was established as telatinib 900 mg twice daily continuously, with irinotecan 180 mg/m² every three weeks, and capecitabine 1,000 mg/m² twice daily for the first 14 days of each 21-day cycle.[1]
Treatment-Emergent Adverse Events
The most frequently reported adverse events of any grade (occurring in >25% of patients) were vomiting, nausea, fatigue, diarrhea, alopecia, and hand-foot syndrome.[1][2]
Table of Grade ≥3 Treatment-Emergent Adverse Events
| Adverse Event | Number of Patients (N=23) | Percentage |
| Vomiting | 3 | 13% |
| Nausea | 2 | 9% |
| Fatigue | 5 | 22% |
| Diarrhea | 4 | 17% |
| Hand-foot syndrome | 2 | 9% |
| Left ventricular systolic dysfunction | 2 | 9% |
| Cardiac ischemia/infarction | 1 | 4% |
| Sudden death | 1 | 4% |
Note: Data extracted from Langenberg et al., 2010.[1][2]
Tumor Response and Efficacy
Tumor efficacy was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).[1]
| Response Category | Number of Patients (N=23) | Percentage |
| Partial Remission | 5 | 22% |
| Stable Disease | 9 | 39% |
| Progressive Disease | 9 | 39% |
Signaling Pathway Diagrams
Below are diagrams illustrating the mechanisms of action of telatinib, irinotecan, and capecitabine.
Caption: Telatinib inhibits VEGFR-2/3, PDGFR-β, and c-Kit signaling pathways.
Caption: Mechanisms of action for irinotecan and capecitabine.
Experimental Protocols
The following protocols are based on the methodology described by Langenberg et al. (2010) and representative of standard clinical trial procedures.
Patient Screening and Eligibility
Objective: To select suitable candidates for the phase I trial.
Inclusion Criteria:
-
Histologically confirmed solid tumor refractory to standard therapy or for which no standard therapy is available.
-
Age ≥ 18 years.
-
ECOG performance status of 0 or 1.
-
Adequate organ function (hematological, renal, and hepatic).
-
Measurable disease according to RECIST.[1]
Exclusion Criteria:
-
Prior treatment with VEGFR inhibitors.
-
Major surgery within 4 weeks prior to study entry.
-
Clinically significant cardiovascular disease.
-
Uncontrolled hypertension.
Drug Administration and Dose Escalation Workflow
Objective: To administer the drug combination and determine the MTD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Comparison of RECIST version 1.0 and 1.1 in assessment of tumor response by computed tomography in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telatinib in Gastric Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Telatinib in preclinical gastric cancer research. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this potent multi-kinase inhibitor.
Introduction
Telatinib (BAY 57-9352) is an orally available, small-molecule tyrosine kinase inhibitor with high selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR3, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2][3] By targeting these key drivers of angiogenesis and tumor cell proliferation, Telatinib has demonstrated significant anti-tumor activity in various preclinical cancer models and has been investigated in clinical trials for gastric cancer.[1][4] In a Phase II clinical study involving patients with advanced gastric cancer, a significant decrease in soluble VEGFR2 (sVEGFR2) levels in response to Telatinib treatment was associated with improved progression-free and overall survival, highlighting sVEGFR2 as a potential predictive biomarker.[4]
These notes are intended to serve as a practical guide for researchers utilizing Telatinib in gastric cancer models, from initial in vitro screening to more complex in vivo efficacy studies.
Mechanism of Action
Telatinib exerts its anti-tumor effects primarily through the inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor growth. The primary targets of Telatinib are VEGFR2, VEGFR3, PDGFRα, and c-Kit.[1][2][3] Inhibition of the VEGF/VEGFR pathway is a cornerstone of its anti-angiogenic activity, leading to a reduction in tumor blood supply.
Quantitative Data
The following tables summarize the reported inhibitory concentrations (IC50) of Telatinib against various kinases and in cellular assays.
Table 1: Telatinib IC50 Values for Target Kinases
| Target Kinase | IC50 (nM) |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
| PDGFRα | 15 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2][3]
Table 2: Telatinib IC50 Values in Cellular Assays
| Assay | Cell Type | IC50 (nM) |
| VEGFR2 Autophosphorylation | Whole-cell assay | 19 |
| VEGF-dependent Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 26 |
| PDGF-stimulated Growth | Human Aortic Smooth Muscle Cells | 249 |
Data sourced from Selleck Chemicals.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate Telatinib in gastric cancer research models are provided below.
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Telatinib in gastric cancer cell lines using a colorimetric assay such as MTT or WST-1.
Materials:
-
Gastric cancer cell lines (e.g., MKN-45, AGS, SGC-7901)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Telatinib stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count logarithmically growing gastric cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Telatinib Treatment:
-
Prepare a serial dilution of Telatinib in culture medium. A typical concentration range to start with is 0.01 to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Telatinib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
Cell Viability Assessment (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of Telatinib and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of VEGFR2 Phosphorylation
This protocol describes the detection of phosphorylated VEGFR2 (pVEGFR2) in gastric cancer cells to confirm Telatinib's inhibitory effect on its target.
Materials:
-
Gastric cancer cell lines
-
Complete culture medium
-
Telatinib
-
Recombinant human VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pVEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with Telatinib at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulate with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and detect with chemiluminescent substrate using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize pVEGFR2 levels to total VEGFR2 and the loading control (β-actin).
-
Protocol 3: In Vivo Gastric Cancer Xenograft Model
This protocol details the establishment of a subcutaneous gastric cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of Telatinib.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Gastric cancer cell line (e.g., MKN-45)
-
Matrigel (optional)
-
Telatinib
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Resuspend 1-5 x 10^6 gastric cancer cells in 100-200 µL of PBS or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Administer Telatinib orally (e.g., 15 mg/kg, daily) or vehicle to the respective groups.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a predefined duration), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for the Telatinib-treated group compared to the vehicle control.
-
Protocol 4: Soluble VEGFR2 (sVEGFR2) ELISA
This protocol is for the quantification of sVEGFR2 in serum samples from preclinical models or clinical studies, which can serve as a pharmacodynamic biomarker for Telatinib activity.
Materials:
-
Serum samples
-
Human sVEGFR2 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood samples and process to obtain serum.
-
Store serum at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of sVEGFR2 in the samples by interpolating their absorbance values from the standard curve.
-
Compare sVEGFR2 levels before and after Telatinib treatment.
-
Conclusion
Telatinib is a promising therapeutic agent for gastric cancer due to its potent inhibition of key signaling pathways involved in tumor angiogenesis and growth. The protocols and data presented here provide a framework for researchers to effectively investigate the preclinical efficacy and mechanism of action of Telatinib in relevant gastric cancer models. The use of sVEGFR2 as a pharmacodynamic biomarker is a valuable tool for assessing treatment response in both preclinical and clinical settings.
References
Application Notes: Telatinib in Preclinical Colorectal Cancer Models
Introduction
Telatinib (BAY 57-9352) is an orally active, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1][2][3] It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][4][5] These receptors are crucial mediators of angiogenesis (the formation of new blood vessels) and cellular proliferation, processes that are often dysregulated in tumor growth and metastasis.[5][6] Given the well-established role of angiogenesis in the development of solid tumors, including colorectal cancer (CRC), Telatinib presents a significant therapeutic candidate for investigation in preclinical CRC models.[1][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Telatinib in preclinical studies of colorectal cancer.
Mechanism of Action: Multi-Targeted Kinase Inhibition
Telatinib exerts its anti-tumor effects primarily by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. It shows high affinity for VEGFR-2, VEGFR-3, PDGFRα, and c-Kit, while displaying low affinity for other kinase families such as Raf, EGFR, or FGFR.[1][4][5] By blocking the ATP-binding site of these receptors, Telatinib prevents their autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras/Raf/ERK/MAPK and PI3K/Akt pathways.[7] This inhibition ultimately hinders endothelial cell proliferation, migration, and new blood vessel formation, effectively cutting off the tumor's nutrient and oxygen supply.[5]
Quantitative Data Presentation
Telatinib has demonstrated potent inhibitory activity against its target kinases and anti-tumor effects in preclinical colorectal cancer models.
Table 1: Telatinib Kinase Inhibitory Profile
| Target Kinase | IC₅₀ (nM) | Reference |
| c-Kit | 1 | [1][4][5] |
| VEGFR-3 | 4 | [1][4][5] |
| VEGFR-2 | 6 | [1][4][5] |
| PDGFRα | 15 | [1][4][5] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of Telatinib required to inhibit 50% of the kinase activity in vitro.
Table 2: In Vitro Cellular Activity of Telatinib
| Assay | Cell Type | IC₅₀ (nM) | Reference |
| VEGFR-2 Autophosphorylation | Whole-cell assay | 19 | [5] |
| VEGF-dependent Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 26 | [5] |
| PDGF-stimulated Growth | Human Aortic Smooth Muscle Cells | 249 | [5] |
Table 3: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Model | Treatment | Key Findings | Reference |
| Colo-205 | Telatinib (single agent) | Potent anti-tumor activity observed. | [5] |
| DLD-1 | Telatinib (single agent) | Potent anti-tumor activity observed. | [5] |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of Telatinib in preclinical colorectal cancer models.
Protocol 1: In Vitro Cell Viability/Cytotoxicity Assay
This protocol determines the concentration-dependent effect of Telatinib on the viability of colorectal cancer cell lines.
Materials and Reagents:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, DLD-1, Colo-205)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Telatinib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Harvest logarithmically growing CRC cells and perform a cell count. Dilute the cells in a complete growth medium to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Drug Preparation: Prepare a series of Telatinib dilutions from the stock solution in a complete growth medium. A typical 2-fold dilution series might range from 100 µM down to 0.1 nM. Include a vehicle control (DMSO equivalent to the highest Telatinib concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Telatinib dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours (or a time course of 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Viability Measurement (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of Telatinib concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Protocol 2: In Vivo Colorectal Cancer Xenograft Study
This protocol outlines the establishment of a subcutaneous CRC xenograft model to evaluate the anti-tumor efficacy of Telatinib in vivo.
Materials and Reagents:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude or NOD/SCID)
-
Colorectal cancer cells (e.g., Colo-205 or DLD-1)
-
Matrigel® or similar basement membrane matrix (optional)
-
Telatinib formulation for oral gavage
-
Vehicle control (e.g., PEG300/Tween80/ddH₂O)[5]
-
Sterile PBS, syringes, and gavage needles
-
Digital calipers
Procedure:
-
Cell Preparation: Harvest CRC cells during the exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For some cell lines, mixing 1:1 with Matrigel® can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer Telatinib via oral gavage at a predetermined dose and schedule (e.g., daily).
-
Control Group: Administer the vehicle solution using the same volume and schedule.
-
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
Data Analysis:
-
At the end of the study, excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:
-
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
-
Analyze the statistical significance of the differences between the treatment and control groups.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Troubleshooting & Optimization
Long-term stability of Telatinib mesylate in DMSO
This technical support center provides guidance on the long-term stability of Telatinib mesylate in DMSO for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration.[1][2] The solubility of Telatinib in DMSO is approximately 82 mg/mL (200.08 mM).[1] For optimal results, ensure the DMSO is moisture-free as absorbed moisture can reduce solubility.[1] It is recommended to vortex or sonicate the solution to ensure the compound is fully dissolved.
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: Once prepared, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C.[3] General guidelines for storing compounds in solvent suggest stability for up to 6 months at -80°C and for 1 month at -20°C.[3] If a solution stored at -20°C is older than one month, its efficacy should be re-confirmed.[3]
Q3: How long can I expect my this compound stock solution in DMSO to be stable?
Q4: How can I minimize the potential for degradation of my this compound stock solution?
A4: To minimize degradation, always use fresh, anhydrous DMSO to prepare your stock solution.[1] Store the stock solution in tightly sealed vials at -20°C or -80°C and protect it from light.[3] Aliquoting the solution into smaller, single-use volumes is a critical step to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds.[3][4]
Troubleshooting Guide
Q5: My experimental results are inconsistent or show a loss of this compound activity. What should I do?
A5: If you suspect a loss of activity, consider the following:
-
Age and Storage of Stock Solution: Verify the age of your stock solution and the storage conditions. If the solution has been stored for an extended period, especially at -20°C, or has undergone multiple freeze-thaw cycles, it may have degraded.[3][7]
-
Preparation of Working Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3] Always run a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Activity Check: Perform a simple functional assay to check the activity of your compound. For example, you can treat a responsive cell line with your stored this compound and a freshly prepared solution to compare the biological outcomes.
Quantitative Data on Compound Stability in DMSO
While specific data for this compound is unavailable, the following table summarizes results from a general study on the stability of a diverse set of 1404 compounds stored in a DMSO/water (90/10) mixture.
| Storage Duration | Storage Temperature | Percentage of Stable Compounds |
| 2 Years | 4°C | 85% |
| (Data adapted from a study on the stability of screening compounds in wet DMSO[6]) |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: Functional Assessment of this compound Activity in a Cell-Based Assay
This protocol provides a general workflow to functionally validate the activity of your this compound stock solution.
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in appropriate growth medium and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw a fresh aliquot of your stored this compound stock solution and a freshly prepared stock solution (if available for comparison).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO only) and a positive control for inhibition of proliferation if available.
-
-
Stimulation: Add a pro-proliferative stimulus, such as Vascular Endothelial Growth Factor (VEGF), to the appropriate wells. Telatinib is known to suppress VEGF-dependent proliferation of HUVECs.[1]
-
Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 48-72 hours).
-
Assessment of Proliferation: Measure cell proliferation using a standard method, such as an MTS or WST-1 assay, according to the manufacturer's instructions.
-
Data Analysis: Compare the proliferation of cells treated with your stored this compound to the controls. A significant reduction in VEGF-stimulated proliferation indicates that your compound is still active.
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting flowchart for suspected this compound degradation.
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Telatinib Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Telatinib dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Telatinib?
Telatinib is a potent, orally available small-molecule inhibitor of several receptor tyrosine kinases (RTKs). Its primary targets are Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/-3), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and c-Kit.[1][2] By inhibiting these receptors, Telatinib disrupts key signaling pathways involved in angiogenesis (the formation of new blood vessels), tumor cell proliferation, and survival.[1] The growth of solid tumors is dependent on angiogenesis, making inhibitors of the VEGF/VEGFR pathway an important strategy in cancer treatment.[1]
Q2: What are the recommended starting doses for Telatinib in preclinical animal models?
Preclinical toxicology studies are essential for determining a safe starting dose for in vivo experiments.[1] While specific dose-ranging studies for Telatinib in various animal models are not extensively published, a dose of 10 mg/kg administered once daily (OD) was identified as a supported starting dose in toxicological studies for initiating clinical trials in cancer patients.[1] It is crucial to perform a dose-escalation study in the specific animal model and tumor type being investigated to determine the optimal therapeutic window.
Q3: How should Telatinib be formulated for oral administration in animal studies?
A common formulation for the oral administration of Telatinib in animal studies involves a multi-component vehicle to ensure solubility and stability. One published protocol for preparing a 1 mL working solution is as follows:
-
Start with a 40 mg/mL stock solution of Telatinib in dimethyl sulfoxide (DMSO).
-
Add 50 μL of the DMSO stock solution to 400 μL of PEG300 and mix until the solution is clear.
-
Add 50 μL of Tween 80 to the mixture and mix until clear.
-
Add 500 μL of distilled water (ddH₂O) to reach a final volume of 1 mL.
It is recommended to use this mixed solution immediately for optimal results.
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Adverse Events
Symptoms:
-
Significant weight loss (>15-20%)
-
Lethargy, hunched posture, ruffled fur
-
Hypertension
-
Diarrhea
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high for the specific animal strain or model. | Reduce the dose of Telatinib. It is recommended to perform a Maximum Tolerated Dose (MTD) study to establish the upper limit for your specific model. |
| Vehicle toxicity. | Administer a vehicle-only control to a cohort of animals to rule out any adverse effects from the formulation itself. |
| Off-target effects. | Monitor for known side effects of VEGFR/PDGFR inhibitors, such as hypertension.[2][3] Consider monitoring blood pressure if feasible in your animal model. |
| Gavage-related stress or injury. | Ensure proper training in oral gavage techniques to minimize stress and prevent esophageal or gastric injury. Consider alternative, less stressful administration methods if possible. |
Issue 2: Lack of Tumor Growth Inhibition
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage. | The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended to find the most efficacious dose that is well-tolerated. Telatinib has shown a dose-dependent reduction in tumor growth in various xenograft models.[1] |
| Poor Bioavailability. | Ensure the formulation is prepared correctly and administered immediately. Issues with solubility can significantly impact absorption. Consider pharmacokinetic studies to measure plasma concentrations of Telatinib. |
| Tumor Model Resistance. | The specific tumor model may not be sensitive to the inhibition of VEGFR, PDGFR, and c-Kit pathways. Confirm the expression of these receptors in your tumor model. |
| Drug Metabolism. | The N-methyl group of Telatinib is a primary site of metabolic degradation.[1] The rate of metabolism can vary between species and even strains. |
Experimental Protocols
Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Telatinib formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the esophagus.
-
Substance Administration: Slowly administer the Telatinib formulation. The volume should not exceed 10 mL/kg body weight.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Telatinib formulation (ensure sterility)
-
25-27 gauge needles
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Needle Insertion: Insert the needle at a 15-20 degree angle.
-
Injection: Aspirate to ensure no fluid is drawn back, then slowly inject the solution. The volume should not exceed 10 mL/kg body weight.
-
Post-Injection Monitoring: Monitor the animal for any signs of discomfort or adverse reaction at the injection site.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC₅₀ VEGFR-2 | 6 nM | In vitro biochemical assay | |
| IC₅₀ VEGFR-3 | 4 nM | In vitro biochemical assay | |
| IC₅₀ PDGFR-β | 15 nM | In vitro biochemical assay | |
| IC₅₀ c-Kit | 1 nM | In vitro biochemical assay | |
| Human MTD (not reached) | >1500 mg BID | Phase I clinical trial | [1][2] |
| Recommended Phase II Dose (Human) | 900 mg BID | Based on PK/PD data from Phase I trial | [1][2] |
| Plasma Half-life (Human) | ~5.5 hours | At 900 mg BID dose | [1] |
Signaling Pathways and Experimental Workflows
Caption: Telatinib inhibits VEGFR-2, PDGFR-β, and c-Kit signaling pathways.
Caption: General workflow for in vivo efficacy studies with Telatinib.
References
- 1. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Off-Target Effects of Telatinib: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of Telatinib. The resources below include frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of Telatinib?
Telatinib is a potent inhibitor of several receptor tyrosine kinases. Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), c-Kit, and Platelet-Derived Growth Factor Receptor α (PDGFRα). These receptors are crucial mediators of angiogenesis and cell proliferation, and their inhibition is the intended therapeutic mechanism of Telatinib.
Q2: What is currently known about the off-target profile of Telatinib?
Published data indicates that Telatinib has a relatively selective profile. It displays low inhibitory activity against other kinase families such as the Raf kinase pathway, the Epidermal Growth Factor Receptor (EGFR) family, the Fibroblast Growth Factor Receptor (FGFR) family, and the Tie-2 receptor. However, a comprehensive screen against the entire human kinome is not publicly available. Therefore, researchers should consider performing their own selectivity profiling for kinases of particular interest or concern in their specific cellular models.
Q3: What are some potential phenotypic effects that might suggest off-target activity of Telatinib?
Unexpected cellular effects that are inconsistent with the known functions of VEGFR, c-Kit, or PDGFR signaling should be investigated as potential off-target effects. These could include, but are not limited to, alterations in cell cycle progression, unexpected apoptosis or autophagy, or changes in metabolic pathways. In clinical studies, side effects such as nausea and hypertension have been observed, which could be due to on-target or off-target effects.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Several strategies can be employed:
-
Rescue experiments: Attempt to rescue the observed phenotype by activating the downstream signaling pathways of the intended targets (e.g., by adding exogenous VEGF or PDGF).
-
Use of structurally unrelated inhibitors: Compare the effects of Telatinib with other inhibitors that target the same primary kinases but have different chemical scaffolds.
-
Knockdown/knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of the intended targets and assess if the effect of Telatinib is still observed.
-
Kinome-wide profiling: Perform a comprehensive analysis of Telatinib's activity against a broad panel of kinases to identify potential off-targets.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of Telatinib against its primary targets.
| Target | IC50 (nM) |
| c-Kit | 1 |
| VEGFR3 | 4 |
| VEGFR2 | 6 |
| PDGFRα | 15 |
Data compiled from publicly available sources.
Experimental Protocols
In Vitro Kinase Assay to Determine IC50 Values
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of Telatinib against a kinase of interest. This can be adapted for various kinase assay formats (e.g., radiometric, fluorescence, or luminescence-based).
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
Telatinib stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer
-
ATP
-
Detection reagent (e.g., ADP-Glo™, P81 phosphocellulose paper and ³²P-ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a serial dilution of Telatinib in the kinase assay buffer. A typical starting range would be from 1 nM to 100 µM.
-
In a microplate, add the recombinant kinase and the kinase-specific substrate to each well.
-
Add the diluted Telatinib or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Allow the reaction to proceed for a specified time at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction using an appropriate method (e.g., adding a stop solution, or spotting onto a phosphocellulose membrane).
-
Quantify the kinase activity using the chosen detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the Telatinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-Protein Analysis by Western Blot
This protocol allows for the assessment of Telatinib's effect on the phosphorylation status of its known targets and potential off-targets in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Telatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with various concentrations of Telatinib or DMSO for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the change in phosphorylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | - Inconsistent assay conditions (e.g., ATP concentration, incubation time).- Degradation of Telatinib or kinase.- Pipetting errors. | - Standardize all assay parameters.- Prepare fresh solutions of Telatinib and aliquot kinase for single use.- Use calibrated pipettes and proper technique. |
| Unexpected cell toxicity at low concentrations | - Off-target effects on essential cellular kinases.- Solvent (DMSO) toxicity. | - Perform a kinome-wide screen to identify potential off-targets.- Test a structurally different inhibitor for the same primary targets.- Ensure the final DMSO concentration is low and consistent across all treatments. |
| No inhibition of target phosphorylation in cells, despite potent in vitro activity | - Poor cell permeability of Telatinib.- Active drug efflux from cells.- High intracellular ATP concentration competing with the inhibitor. | - Verify cell permeability using cellular uptake assays.- Test for the involvement of drug efflux pumps (e.g., P-glycoprotein) and consider using efflux pump inhibitors.- Use cell-based target engagement assays that are less sensitive to ATP competition. |
| Conflicting results between different cell lines | - Different expression levels of on-targets and off-targets.- Presence of drug resistance mechanisms in some cell lines. | - Characterize the expression levels of relevant kinases in each cell line.- Investigate potential resistance mutations in the target kinases. |
Visualizations
Caption: Simplified signaling pathway of Telatinib's primary targets.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical workflow for troubleshooting experimental issues.
Technical Support Center: Understanding and Troubleshooting Resistance to Telatinib
Welcome to the technical support center for Telatinib research. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential mechanisms of resistance to Telatinib. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Telatinib?
Telatinib is an orally active, potent inhibitor of several receptor tyrosine kinases (RTKs).[1][2] Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and 3 (VEGFR3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and c-Kit.[1][2] By inhibiting these receptors, Telatinib can block downstream signaling pathways involved in angiogenesis (blood vessel formation) and tumor cell proliferation.[1][3]
Q2: What are the known or potential mechanisms of resistance to Telatinib?
While specific research on Telatinib resistance is emerging, resistance to tyrosine kinase inhibitors (TKIs) with similar targets typically falls into two main categories:
-
On-target resistance: This involves alterations to the drug's target protein, most commonly through secondary mutations in the kinase domain that prevent the drug from binding effectively.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to "bypass" the inhibitory effect of the drug, or through increased drug efflux.
A known mechanism of resistance that can affect Telatinib's efficacy is the overexpression of the ATP-binding cassette (ABC) transporter ABCG2, which can pump the drug out of cancer cells, reducing its intracellular concentration.[4][5]
Q3: My cancer cell line is showing reduced sensitivity to Telatinib. What should I investigate first?
If you observe a decrease in Telatinib's efficacy, a logical first step is to determine if the resistance is due to increased drug efflux. You can investigate the expression and function of the ABCG2 transporter in your resistant cell line compared to the parental (sensitive) cell line.
Q4: I have confirmed that ABCG2 is not overexpressed in my resistant cell line. What other mechanisms should I consider?
If increased drug efflux is ruled out, you should investigate on-target and other off-target resistance mechanisms:
-
Secondary mutations: Sequence the kinase domains of VEGFR2, c-Kit, and PDGFRα in your resistant cells to identify any potential mutations that could interfere with Telatinib binding.
-
Bypass pathway activation: Analyze the activation status of alternative signaling pathways that can promote cell survival and proliferation independently of the targets of Telatinib. Common bypass pathways involve the activation of other RTKs like EGFR, MET, or AXL.
Troubleshooting Guides
Issue 1: Decreased Intracellular Accumulation of Telatinib
Symptom: Your Telatinib-resistant cell line shows lower intracellular concentrations of the drug compared to the sensitive parental line.
Potential Cause: Overexpression and/or increased activity of the ABCG2 drug efflux pump.
Troubleshooting Steps:
-
Assess ABCG2 Expression: Compare the mRNA and protein levels of ABCG2 in your resistant and parental cell lines using qPCR and Western blotting, respectively.
-
Functional Analysis of ABCG2: Perform a drug efflux assay using a known ABCG2 substrate, such as mitoxantrone. Increased efflux in the resistant line, which can be reversed by a known ABCG2 inhibitor, would indicate functional upregulation of the transporter.
-
Combination Treatment: Test whether co-administration of Telatinib with an ABCG2 inhibitor can restore sensitivity in your resistant cell line.
| Experiment | Method | Expected Outcome in Resistant Cells |
| qPCR | Quantitative real-time PCR for ABCG2 mRNA | Increased ABCG2 mRNA levels |
| Western Blot | Immunoblotting for ABCG2 protein | Increased ABCG2 protein levels |
| Drug Efflux Assay | Flow cytometry or fluorescence microscopy with an ABCG2 substrate (e.g., mitoxantrone) | Increased efflux of the substrate |
| Re-sensitization Assay | Cell viability assay (e.g., MTT) with Telatinib +/- an ABCG2 inhibitor | Increased sensitivity to Telatinib in the presence of the inhibitor |
Issue 2: No Change in Drug Accumulation, but Maintained Resistance
Symptom: Your Telatinib-resistant cell line shows similar intracellular drug concentrations to the sensitive parental line, yet remains resistant.
Potential Causes:
-
Acquisition of secondary mutations in the kinase domain of Telatinib's target receptors.
-
Activation of bypass signaling pathways.
Troubleshooting Steps:
-
Sequence Target Genes: Isolate genomic DNA and/or cDNA from both parental and resistant cell lines and sequence the kinase domains of VEGFR2, c-Kit, and PDGFRα. Compare the sequences to identify any acquired mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of RTKs in your resistant cells compared to the parental cells. This can help identify potential bypass pathways.
-
Downstream Signaling Analysis: Perform Western blotting to examine the phosphorylation status of key downstream signaling molecules such as AKT, ERK, and STAT3. Constitutive activation of these pathways in the presence of Telatinib would suggest bypass signaling.
| Potential On-Target Mutations (based on resistance to other TKIs) | |
| Target | Potential Resistance Mutations |
| c-Kit | T670I, V654A, A829P |
| PDGFRα | T674I, D842V |
| VEGFR2 | R1051Q |
| Quantitative Data from a Study on Telatinib and ABCG2-Mediated Resistance | | | :--- | :--- | :--- | | Cell Line | Anticancer Drug | Resistance Fold (RF) | | HEK293/ABCG2 | Mitoxantrone | 18.3 | | HEK293/ABCG2 + Telatinib (1 µM) | Mitoxantrone | 1.2 | | H460/MX20 (Mitoxantrone-resistant) | Mitoxantrone | 15.7 | | H460/MX20 + Telatinib (1 µM) | Mitoxantrone | 1.1 |
This table summarizes data from a study showing that Telatinib can significantly reduce the resistance fold in cells overexpressing the ABCG2 transporter.[4]
Experimental Protocols
Protocol 1: Generation of a Telatinib-Resistant Cell Line
This protocol describes a general method for developing a Telatinib-resistant cancer cell line through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of Telatinib using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Continuously expose the parental cells to Telatinib at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells for signs of cell death. A small population of cells may survive and begin to proliferate.
-
Escalate the Dose: Once the cells have recovered and are growing steadily, increase the concentration of Telatinib in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat step 4 until the cells are able to proliferate in a significantly higher concentration of Telatinib (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Confirm the degree of resistance by re-evaluating the IC50 of Telatinib. The resistant cell line should exhibit a significantly higher IC50 compared to the parental line.
-
Cryopreserve Stocks: It is crucial to cryopreserve cell stocks at various stages of the selection process.
Protocol 2: Analysis of Bypass Signaling Pathway Activation
This protocol outlines the steps to identify the activation of alternative signaling pathways in Telatinib-resistant cells.
-
Cell Lysis: Culture both parental and Telatinib-resistant cells in the presence and absence of Telatinib for a specified period (e.g., 24 hours). Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Phospho-RTK Array: Use a commercial phospho-RTK array kit according to the manufacturer's instructions. Incubate the cell lysates with the array membrane, which is spotted with antibodies against various phosphorylated RTKs.
-
Detection: Detect the signals using chemiluminescence or fluorescence imaging.
-
Data Analysis: Compare the signal intensities of the phosphorylated RTKs between the parental and resistant cell lines, both with and without Telatinib treatment. A significant increase in the phosphorylation of a particular RTK in the resistant line, especially in the presence of Telatinib, suggests its potential role as a bypass pathway.
-
Validation: Validate the findings from the array using Western blotting with specific antibodies against the identified phosphorylated and total RTKs.
Visualizations
Caption: Telatinib inhibits VEGFR2, PDGFRα, and c-Kit signaling.
Caption: ABCG2 transporter mediates Telatinib efflux, reducing efficacy.
Caption: Activation of bypass pathways can overcome Telatinib inhibition.
Caption: Workflow for generating and characterizing Telatinib resistance.
References
- 1. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to c-KIT kinase inhibitors conferred by V654A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neomorphic PDGFRA extracellular domain driver mutations are resistant to PDGFRA targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Telatinib-Induced Hypertension in Animal Studies
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing telatinib in preclinical animal studies. It provides troubleshooting advice and answers to frequently asked questions regarding the management of telatinib-induced hypertension, a common on-target effect of VEGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why does telatinib cause hypertension in animal models?
A1: Telatinib-induced hypertension is a mechanism-based side effect primarily attributed to its inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This inhibition disrupts the normal signaling pathway that promotes the production of nitric oxide (NO), a potent vasodilator. The decrease in NO leads to vasoconstriction and a subsequent increase in blood pressure.[1][2] Additionally, long-term VEGF inhibition can lead to a reduction in capillary density, known as rarefaction, which may contribute to increased peripheral resistance and hypertension.[3][4]
Q2: What is the expected magnitude and onset of blood pressure changes following telatinib administration in animal studies?
Q3: What are the recommended methods for monitoring blood pressure in rodents during a telatinib study?
A3: Consistent and accurate blood pressure monitoring is critical. The two primary methods are:
-
Telemetry: This is considered the gold standard for preclinical studies as it allows for continuous monitoring of conscious, unrestrained animals, minimizing stress-induced blood pressure fluctuations. A transmitter is surgically implanted to measure blood pressure directly from an artery (e.g., carotid or femoral).
-
Tail-cuff plethysmography: This is a non-invasive method that can be used for repeated measurements. However, it is more susceptible to stress-related artifacts. Proper acclimatization of the animals to the restraining device is essential to obtain reliable data.
Q4: What clinical signs, other than elevated blood pressure, should I monitor for?
A4: Besides direct blood pressure measurements, researchers should monitor for signs of hypertension-related end-organ damage. This includes regular assessment of renal function through urinalysis, looking for proteinuria (an excess of protein in the urine). In a clinical study of telatinib, the development or increase of proteinuria was observed in some patients.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant and rapid increase in blood pressure | High dose of telatinib; individual animal sensitivity. | - Consider dose reduction if the hypertension is severe and difficult to manage. - Initiate antihypertensive treatment promptly. - Increase the frequency of blood pressure monitoring. |
| Inconsistent or highly variable blood pressure readings | Improper measurement technique (especially with tail-cuff); animal stress. | - If using tail-cuff, ensure proper training of personnel and adequate acclimatization of animals. - If variability persists, consider using telemetry for more accurate and continuous data. - Ensure a consistent and low-stress environment for the animals. |
| Development of proteinuria | Telatinib-induced renal effects, potentially exacerbated by hypertension. | - Quantify proteinuria using methods such as urine protein-to-creatinine ratio. - Consider dose modification of telatinib. - Ensure blood pressure is well-controlled with antihypertensive medication. |
| Antihypertensive treatment is ineffective | Inappropriate choice of antihypertensive agent; insufficient dose; advanced, irreversible vascular changes. | - Review the class of antihypertensive used. Calcium channel blockers and ACE inhibitors have shown efficacy in managing hypertension induced by other VEGFR inhibitors in preclinical models. - Titrate the dose of the antihypertensive agent. - Consider combination therapy with agents that have different mechanisms of action. |
Data Presentation
Table 1: Example of Blood Pressure Changes Observed in a Clinical Study of Telatinib
| Parameter | Baseline (Mean ± SD) | After 5 Weeks of Telatinib (Mean ± SD) | Mean Change | P-value |
| Systolic Blood Pressure (mmHg) | 132.2 ± 15.5 | 138.8 ± 16.3 | +6.6 | 0.009 |
| Diastolic Blood Pressure (mmHg) | 83.1 ± 9.3 | 87.8 ± 9.9 | +4.7 | 0.016 |
Data from a human phase I clinical trial and is for illustrative purposes.[3][4] Researchers should generate similar tables with data from their own animal studies.
Table 2: Antihypertensive Agents Used in Preclinical Models of VEGFR Inhibitor-Induced Hypertension
| Antihypertensive Agent | Class | Starting Dose Range in Rats (mg/kg/day, p.o.) | Reference / Note |
| Captopril | ACE Inhibitor | 10 - 100 | Effective for mild increases in BP in a cediranib-induced hypertension model. |
| Nifedipine | Calcium Channel Blocker | 3 - 30 | Effective for more severe increases in BP in a cediranib-induced hypertension model. |
| Ramipril | ACE Inhibitor | 1 | Shown to have long-term blood pressure-lowering effects in spontaneously hypertensive rats.[5] |
Dosages are examples and should be optimized for the specific animal model and severity of hypertension.
Experimental Protocols
Protocol: Monitoring and Management of Telatinib-Induced Hypertension in a Rodent Model
-
Baseline Measurements:
-
For at least one week prior to the start of telatinib administration, acclimatize animals to the blood pressure measurement procedure (e.g., tail-cuff restrainer).
-
Record baseline blood pressure and heart rate for 3-5 consecutive days to establish a stable baseline for each animal.
-
Collect baseline urine samples to assess for proteinuria.
-
-
Telatinib Administration:
-
Administer telatinib at the desired dose and route as per the study protocol.
-
-
Blood Pressure Monitoring During Treatment:
-
Measure blood pressure and heart rate at regular intervals (e.g., 2-3 times per week). Increase frequency if a rapid rise in blood pressure is observed.
-
Ensure measurements are taken at the same time of day to minimize diurnal variations.
-
-
Initiation of Antihypertensive Therapy:
-
Define a threshold for initiating antihypertensive treatment (e.g., a sustained increase in systolic blood pressure of >20-30 mmHg above baseline).
-
Based on the severity of hypertension, select an appropriate antihypertensive agent (see Table 2). For example, a calcium channel blocker like nifedipine or an ACE inhibitor like captopril can be used.
-
Administer the antihypertensive agent and continue to monitor blood pressure to assess efficacy. Adjust the dose as needed.
-
-
Monitoring for Adverse Effects:
-
Collect urine samples weekly or bi-weekly to monitor for the development or worsening of proteinuria.
-
Observe animals for any other clinical signs of distress or toxicity.
-
Mandatory Visualizations
Caption: Signaling pathway of telatinib-induced hypertension.
Caption: Experimental workflow for managing telatinib-induced hypertension.
References
- 1. Recent advances in hypertension and cardiovascular toxicities with vascular endothelial growth factor (VEGF) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Hypertension and rarefaction during treatment with telatinib, a small molecule angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Enhancing Telatinib Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Telatinib. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Telatinib?
A1: The primary challenge in the oral delivery of Telatinib is its poor aqueous solubility.[1] Telatinib is practically insoluble in water, which significantly limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1] Phase I clinical studies have shown that while Telatinib is rapidly absorbed, its plasma exposure increases in a less than dose-proportional manner and plateaus at higher doses, which is characteristic of solubility-limited absorption.[2][3] Additionally, like many other tyrosine kinase inhibitors (TKIs), Telatinib may be a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can further limit its net absorption.[4]
Q2: What is the Biopharmaceutics Classification System (BCS) class of Telatinib, and why is it important?
A2: While an official BCS classification for Telatinib has not been published, its low aqueous solubility suggests it likely falls into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[5] The BCS classification is a critical framework for drug development as it helps to identify the rate-limiting step for oral absorption.
-
If Telatinib is BCS Class II , its absorption is primarily limited by its dissolution rate. Therefore, formulation strategies should focus on enhancing its solubility and dissolution.
-
If Telatinib is BCS Class IV , both its poor solubility and low permeability are significant barriers to absorption. In this case, a successful formulation strategy would need to address both of these issues simultaneously.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of Telatinib?
A3: Several advanced formulation strategies can be employed to overcome the poor solubility of Telatinib and enhance its oral bioavailability. These can be broadly categorized as:
-
Nanotechnology-based Formulations: Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.
-
Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants or polymers.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate the drug and offer advantages like improved stability and the potential for lymphatic uptake.[6][7][8]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing Telatinib in its amorphous (non-crystalline) state within a polymer matrix can lead to a significant increase in its apparent solubility and dissolution rate.[9] The amorphous form is thermodynamically less stable but has higher energy and thus greater solubility than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), are mixtures of oils, surfactants, and co-solvents that can solubilize the drug in the GI tract and form fine emulsions upon contact with aqueous fluids.[6]
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions in the body. A prodrug of Telatinib could be designed to have improved aqueous solubility.
Section 2: Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution of the crystalline drug | Formulate Telatinib as a nanosuspension, an amorphous solid dispersion (ASD), or a lipid-based formulation (e.g., SMEDDS). | Increased in vitro dissolution rate and improved in vivo exposure and dose proportionality. |
| Efflux by P-gp/BCRP transporters | Co-administer with a known P-gp/BCRP inhibitor (e.g., verapamil, elacridar) in preclinical models. | Increased plasma concentrations (AUC and Cmax) of Telatinib. |
| Pre-systemic metabolism (first-pass effect) | Investigate the metabolic pathways of Telatinib. If significant gut wall or hepatic metabolism is identified, consider formulation strategies that promote lymphatic transport (e.g., lipid-based formulations). | Increased systemic bioavailability by bypassing the portal circulation. |
| pH-dependent solubility | Develop a formulation that provides pH-independent drug release, such as an ASD using a pH-independent polymer. | More consistent absorption across different regions of the GI tract and less variability due to food effects or co-administration of acid-reducing agents. |
Issue 2: Difficulty in Preparing a Stable and Reproducible Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation of nanoparticles in nanosuspensions | Optimize the type and concentration of stabilizers (surfactants and polymers). | A physically stable nanosuspension with a consistent particle size distribution over time. |
| Crystallization of the amorphous drug in ASDs | Select a polymer that has good miscibility with Telatinib and a high glass transition temperature (Tg). Optimize the drug loading to be below the saturation point in the polymer. | A stable amorphous solid dispersion that does not recrystallize during storage. |
| Phase separation or precipitation in lipid-based formulations | Screen a wide range of oils, surfactants, and co-solvents for their ability to solubilize Telatinib and form stable emulsions upon dilution. | A clear and stable pre-concentrate that forms a fine and stable emulsion in aqueous media. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of Telatinib
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆ClN₅O₃ | [10] |
| Molecular Weight | 409.8 g/mol | [10] |
| Aqueous Solubility | Practically insoluble | [1] |
| Predicted logP | 3.79 | [11] |
| Predicted pKa (Strongest Basic) | 2.05 | [11] |
Table 2: Representative Example of Bioavailability Enhancement of a Poorly Soluble TKI (Dasatinib) using an Amorphous Solid Dispersion (ASD) Formulation
Note: This data is for Dasatinib, a TKI with low solubility, and is presented as a representative example of the potential improvements that can be achieved with ASDs for a compound like Telatinib.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) |
| Dasatinib (Crystalline) | 750 ± 150 | 4.0 ± 1.0 | 3500 ± 800 | 100 |
| Dasatinib-ASD | 1500 ± 300 | 1.0 ± 0.5 | 5250 ± 1100 | 150 |
(Data is hypothetical and for illustrative purposes based on typical improvements seen with ASD formulations)
Section 4: Experimental Protocols
Protocol 1: Preparation of a Telatinib Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse 5% (w/v) of Telatinib in an aqueous solution containing 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or a combination of HPMC and SLS).
-
Stir the suspension for 30 minutes to ensure complete wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the suspension to a laboratory-scale bead mill.
-
Use yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours), with cooling to maintain the temperature below 25°C.
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Confirm the crystalline state of the drug using X-ray powder diffraction (XRPD).
-
Protocol 2: In Vitro Dissolution Testing of a Telatinib Nanosuspension
-
Apparatus: USP Apparatus II (paddle method).
-
Dissolution Medium: 900 mL of a biorelevant medium such as fasted-state simulated intestinal fluid (FaSSIF).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Introduce a sample of the Telatinib nanosuspension (equivalent to a specific dose) into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.1 µm syringe filter to separate the dissolved drug from the nanoparticles.
-
Analyze the concentration of Telatinib in the filtrate using a validated HPLC method.
-
Protocol 3: Caco-2 Permeability Assay for Telatinib
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity.
-
Perform a pre-experiment with a low permeability marker (e.g., Lucifer yellow) to confirm the tightness of the cell junctions.
-
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the Telatinib solution (e.g., in a formulation or as a solution in HBSS with a low percentage of DMSO) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).
-
Analyze the concentration of Telatinib in the samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.
-
-
Efflux Ratio (ER):
-
Calculate the ER by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the involvement of active efflux.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
Group 1: Telatinib suspension in 0.5% carboxymethylcellulose (CMC) (Control).
-
Group 2: Telatinib nanosuspension.
-
Group 3: Telatinib amorphous solid dispersion.
-
-
Dosing:
-
Administer the formulations orally via gavage at a dose of, for example, 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of Telatinib using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC₀₋₂₄, and AUC₀₋∞ using non-compartmental analysis.
-
Determine the relative bioavailability of the test formulations compared to the control suspension.
-
Section 5: Visualizations
Signaling Pathway of Telatinib
Caption: Telatinib inhibits key signaling pathways involved in tumor growth.
Experimental Workflow for Developing an Improved Oral Formulation of Telatinib
Caption: A streamlined workflow for enhancing Telatinib's oral bioavailability.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome solubility and permeability barriers for Telatinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnanoscitec.com [jnanoscitec.com]
- 7. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Telatinib Demonstrates Potent Inhibition of VEGFR-2 Autophosphorylation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative data highlights the efficacy of Telatinib in inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) autophosphorylation, a critical step in angiogenesis and tumor progression. This guide provides a detailed comparison of Telatinib with other known VEGFR-2 inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Telatinib is an orally active small-molecule tyrosine kinase inhibitor that shows high potency against VEGFR-2 and VEGFR-3.[1] Inhibition of the VEGF signaling pathway is a well-established therapeutic strategy in oncology, and Telatinib's performance in preclinical studies positions it as a significant compound in this class of inhibitors.
Comparative Efficacy of VEGFR-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Telatinib and several alternative VEGFR-2 inhibitors. The data is compiled from various in vitro assays, and the specific assay conditions are noted to provide a clear and objective comparison.
| Inhibitor | IC50 (nM) | Assay Type | Cell Line/System |
| Telatinib | 6 | Cell-free assay | - |
| 19 | Whole-cell assay | - | |
| Axitinib | 0.2 | Cellular autophosphorylation | Porcine Aorta Endothelial (PAE) cells |
| Sunitinib | 10 | VEGF-dependent VEGFR-2 phosphorylation | NIH-3T3 cells expressing VEGFR-2 |
| 80 | Cell-free assay (Flk-1/KDR) | - | |
| Sorafenib | 90 | Cell-free assay | - |
| Pazopanib | 8 | VEGF-induced phosphorylation of VEGFR-2 | Human Umbilical Vein Endothelial Cells (HUVEC) |
| 30 | Cell-free assay | - | |
| Vatalanib | 17 | VEGF-induced phosphorylation of KDR | HUVEC cells |
| 34 | VEGF-induced phosphorylation of KDR | CHO cells | |
| 37 | Cell-free assay | - |
Understanding the VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 initiates a signaling cascade that is crucial for angiogenesis.[2] This process, when dysregulated, is a key driver of tumor growth and metastasis. The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by small-molecule inhibitors like Telatinib.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for assessing VEGFR-2 autophosphorylation are provided below. These protocols outline both ELISA-based and Western Blotting-based approaches.
Whole-Cell ELISA for VEGFR-2 Autophosphorylation
This protocol describes a cell-based ELISA to quantify the inhibition of VEGF-induced VEGFR-2 autophosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well cell culture plates
-
VEGF-A
-
Telatinib and other test inhibitors
-
Cell lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^4 cells per well and culture overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of Telatinib and other inhibitors in a serum-free medium. Add the inhibitor solutions to the cells and pre-incubate for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the cell lysates to the wells of a phospho-VEGFR-2 ELISA plate pre-coated with a capture antibody.
-
Follow the ELISA kit manufacturer's instructions for incubation with detection antibody, addition of substrate, and stopping the reaction.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to VEGF-stimulated cells without an inhibitor. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.
Western Blot Analysis of VEGFR-2 Autophosphorylation
This method provides a qualitative and semi-quantitative assessment of VEGFR-2 phosphorylation.
Materials:
-
HUVECs
-
6-well cell culture plates
-
VEGF-A
-
Telatinib and other test inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates. Once confluent, serum-starve the cells and treat with inhibitors and VEGF as described in the ELISA protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.
Conclusion
The presented data confirms that Telatinib is a potent inhibitor of VEGFR-2 autophosphorylation, with efficacy comparable or superior to other established inhibitors. The detailed protocols provided will enable researchers to conduct their own comparative studies and further investigate the therapeutic potential of Telatinib in angiogenesis-dependent diseases. The continued investigation into the nuanced mechanisms of such inhibitors is paramount for the development of next-generation cancer therapies.
References
- 1. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Telatinib vs. Vatalanib: A Comparative Analysis of VEGFR Inhibition
A detailed guide for researchers on the differential inhibitory profiles and experimental evaluation of two prominent VEGFR inhibitors.
In the landscape of anti-angiogenic cancer therapy, both Telatinib and Vatalanib have emerged as significant small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). While both compounds share the common mechanism of disrupting the VEGF signaling pathway, a closer examination of their inhibitory profiles reveals key differences in potency and selectivity. This guide provides a comparative analysis of Telatinib and Vatalanib, presenting experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation processes.
In Vitro Inhibitory Activity
Telatinib and Vatalanib have been extensively characterized in various in vitro assays to determine their potency against VEGFRs and other related kinases. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Target Kinase | Telatinib IC50 (nM) | Vatalanib IC50 (nM) |
| VEGFR-1 (Flt-1) | - | 77[1][2] |
| VEGFR-2 (KDR/Flk-1) | 6[3][4][5][6] | 37[1][2][6] |
| VEGFR-3 (Flt-4) | 4[3][4][5][6] | 660[1] (18-fold less potent than against VEGFR-2)[1][6] |
| c-Kit | 1[3][4][5][6] | 730[1] |
| PDGFRα | 15[3][4][5][6] | - |
| PDGFRβ | - | 580[1] |
Note: IC50 values can vary between different experimental setups.
Telatinib demonstrates potent inhibition of VEGFR-2 and VEGFR-3 with IC50 values in the low nanomolar range.[3][4][5][6] It is also a strong inhibitor of c-Kit and PDGFRα.[3][4][5][6] In contrast, Vatalanib is most potent against VEGFR-2, with significantly lower activity against VEGFR-3.[1][6] Vatalanib also inhibits VEGFR-1, PDGFRβ, and c-Kit, but with higher IC50 values compared to its activity against VEGFR-2.[1] One study highlights that Telatinib has a potential benefit over Vatalanib due to its more potent inhibition of VEGFR3, c-Kit, and PDGFRβ relative to its VEGFR2 inhibition.[3]
Cellular Activity
The inhibitory effects of these compounds have also been assessed in cellular assays, which provide a more biologically relevant context.
| Cellular Assay | Telatinib | Vatalanib |
| VEGFR-2 Autophosphorylation (whole-cell) | IC50 = 19 nM[3] | IC50 = 17 nM (HUVECs), 34 nM (CHO cells)[2][7] |
| VEGF-dependent HUVEC Proliferation | IC50 = 26 nM[3] | IC50 = 7.1 nM (thymidine incorporation)[1][7] |
| PDGF-stimulated HASMC Proliferation | IC50 = 249 nM[3] | - |
In whole-cell assays, both Telatinib and Vatalanib effectively inhibit VEGFR-2 autophosphorylation.[2][3][7] Both compounds also suppress the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.[1][3][7]
Mechanism of Action: The VEGFR Signaling Pathway
Both Telatinib and Vatalanib exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFRs. This disruption prevents the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
References
A Comparative Analysis of Telatinib and Sunitinib: Efficacy as VEGFR Inhibitors
In the landscape of targeted cancer therapies, inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway have become a cornerstone of treatment for various solid tumors. By disrupting the signaling cascade that leads to angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—these agents effectively starve tumors of their nutrient supply. This guide provides a detailed comparison of Telatinib, a potent VEGFR inhibitor, with the well-established drug Sunitinib, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both Telatinib and Sunitinib are orally active, small-molecule multi-targeted tyrosine kinase inhibitors. They function by competitively binding to the ATP-binding pocket of the intracellular kinase domain of VEGFRs, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1] However, their target profiles exhibit key differences.
Telatinib is a potent inhibitor of VEGFR-2, VEGFR-3, platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit.[2][3] It displays minimal activity against other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[2][3] This selective profile suggests a more focused anti-angiogenic activity.
Sunitinib , in contrast, has a broader target profile. It inhibits VEGFR-1, VEGFR-2, and VEGFR-3, both alpha and beta isoforms of PDGFR, c-Kit, FMS-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[4][5][6] This wider range of targets may contribute to both its antitumor efficacy across a variety of cancers and its unique side-effect profile.
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies are fundamental in establishing the therapeutic potential of drug candidates. Both Telatinib and Sunitinib have demonstrated robust antitumor and anti-angiogenic activity in a variety of preclinical models.
Telatinib has shown potent, dose-dependent inhibition of tumor growth in multiple human tumor xenograft models, including breast cancer (MDA-MB-231), colon cancer (Colo-205, DLD-1), and non-small cell lung cancer (H460).[2][7] In vitro, it effectively inhibits VEGFR-2 autophosphorylation and suppresses the VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs).[2]
Sunitinib has also demonstrated significant antitumor activity in preclinical models, leading to tumor growth inhibition and even regression in models of colon, non-small-cell lung, melanoma, and renal carcinoma.[8] Its efficacy is associated with the inhibition of both VEGFR and PDGFR phosphorylation.[8] In cellular assays, Sunitinib inhibits the proliferation of various cell lines driven by VEGF and PDGF.[6]
Comparative In Vitro Potency (IC50)
| Target | Telatinib (nM) | Sunitinib (nM) |
| VEGFR-2 | 6[2] | 80[9] |
| VEGFR-3 | 4[2] | - |
| PDGFRα | 15[2] | - |
| PDGFRβ | - | 2[9] |
| c-Kit | 1[2] | - |
| FLT3 | - | 50 (ITD)[9] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented is for comparative purposes.
Clinical Efficacy and Development Status
The ultimate measure of a drug's efficacy lies in its performance in human clinical trials. Sunitinib is an approved drug with a well-documented clinical track record, while Telatinib has been evaluated in several clinical studies.
Telatinib has undergone Phase I and II clinical trials. A Phase I dose-escalation study in patients with advanced solid tumors established a recommended Phase II dose of 900 mg twice daily and demonstrated that Telatinib was generally safe and well-tolerated.[10] The best tumor response observed was stable disease in 50.9% of patients.[10] In a Phase II trial for gastric cancer, a greater than 33% decrease in soluble VEGFR-2 (sVEGFR2) levels following treatment was associated with significantly longer progression-free and overall survival.[11]
Sunitinib is approved by the U.S. FDA for the treatment of advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6][8] In a pivotal Phase III trial for treatment-naïve metastatic RCC patients, Sunitinib significantly prolonged progression-free survival compared to interferon-alfa (11 months vs. 5 months).[12] The objective response rate for Sunitinib in various studies for RCC has been reported to be in the range of 17% to 46.1%.[13][14]
Comparative Clinical Trial Data
| Metric | Telatinib | Sunitinib (Metastatic RCC) |
| Development Phase | Phase II | Approved |
| Indications Studied | Advanced Solid Tumors, Gastric Cancer[10][11] | Renal Cell Carcinoma, GIST, Pancreatic Neuroendocrine Tumors[6][8] |
| Objective Response Rate | Partial response observed in some patients[15][16] | 17% - 46.1%[13][14] |
| Progression-Free Survival | Associated with sVEGFR2 biomarker response in gastric cancer[11] | Median of ~11 months in first-line treatment[12] |
| Overall Survival | Associated with sVEGFR2 biomarker response in gastric cancer[11] | Median of ~26.4 months in first-line treatment[12] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a generalized protocol for a key in vivo experiment used to evaluate the efficacy of VEGFR inhibitors.
Tumor Xenograft Efficacy Study
1. Cell Culture and Animal Model:
- Human cancer cells (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.
- Female athymic nude mice (4-6 weeks old) are used as the host for tumor xenografts.
2. Tumor Implantation:
- A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) is injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. Randomization and Treatment:
- Mice are randomized into treatment and control groups (e.g., n=10 per group).
- The treatment group receives the inhibitor (e.g., Telatinib or Sunitinib) orally via gavage at a predetermined dose and schedule (e.g., daily for 21 days).
- The control group receives the vehicle (the solution used to dissolve the drug) on the same schedule.
4. Data Collection:
- Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (Volume = 0.5 x Length x Width²).
- Animal body weight and general health are monitored regularly.
5. Endpoint and Analysis:
- The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration.
- The primary endpoint is typically tumor growth inhibition.
- Data are analyzed statistically (e.g., using ANOVA) to compare tumor growth between the treated and control groups.
Conclusion
Telatinib and Sunitinib are both potent inhibitors of the VEGFR signaling pathway, a critical driver of tumor angiogenesis. While they share common targets in VEGFR and c-Kit, Sunitinib possesses a broader kinase inhibition profile. Preclinical data demonstrates the anti-tumor efficacy of both compounds. However, Sunitinib is a well-established, approved therapeutic for several cancers, with extensive clinical data supporting its efficacy. Telatinib has shown promise in early-phase clinical trials, with evidence of biological activity and an acceptable safety profile. Future research, potentially guided by biomarkers like sVEGFR2, will be crucial in defining the precise clinical role of Telatinib in the armamentarium of anti-angiogenic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of sunitinib given on an individualised schedule as first-line therapy for metastatic renal cell carcinoma: A phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of sunitinib for metastatic renal-cell carcinoma: an expanded-access trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Telatinib and Sorafenib in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sorafenib, a well-established therapeutic agent for advanced hepatocellular carcinoma, exerts its anti-tumor effects by targeting the Raf/MEK/ERK signaling pathway and the VEGFR/PDGFR signaling cascades involved in angiogenesis. Telatinib, another multi-kinase inhibitor, primarily targets VEGFR and PDGFR, with low affinity for the Raf kinase pathway, suggesting a more focused anti-angiogenic mechanism. This guide delves into their mechanisms of action, presents available quantitative data from preclinical studies, and provides detailed experimental protocols to aid researchers in understanding their comparative profiles.
Mechanism of Action
Sorafenib is characterized by its dual mechanism of action, inhibiting both tumor cell proliferation and angiogenesis. It targets the serine/threonine kinase Raf (C-Raf and B-Raf), a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[1][2][3] Additionally, Sorafenib inhibits the receptor tyrosine kinases VEGFR and PDGFR, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2][3]
Telatinib , on the other hand, is a potent inhibitor of VEGFR-2, VEGFR-3, and PDGFR-β tyrosine kinases.[4][5][6] Its mechanism is predominantly centered on the inhibition of angiogenesis. Notably, Telatinib has demonstrated low affinity for the Raf kinase pathway, which distinguishes its mode of action from that of Sorafenib.[4][5][7]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by Telatinib and Sorafenib.
Telatinib Signaling Pathway
References
- 1. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. SHBs Mitigates Sorafenib‐Induced Apoptosis in Hepatocellular Carcinoma via Activation of RAF1/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Telatinib Demonstrates Potent Anti-Tumor Activity in Diverse Xenograft Models
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data confirm the significant anti-tumor efficacy of telatinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) 2 and 3, c-Kit, and Platelet-Derived Growth Factor Receptor α (PDGFRα), across a variety of human tumor xenograft models. The findings, detailed in this comparative guide, provide compelling evidence for telatinib's potential as a targeted cancer therapeutic. This guide offers researchers, scientists, and drug development professionals an objective comparison of telatinib's performance, supported by available experimental data and detailed methodologies.
Telatinib has demonstrated robust, dose-dependent inhibition of tumor growth in xenograft models of human breast adenocarcinoma (MDA-MB-231), colon adenocarcinoma (COLO 205), and non-small cell lung carcinoma (NCI-H460). These studies highlight the broad-spectrum potential of telatinib in targeting angiogenesis and cellular proliferation in various cancer types.
Comparative Efficacy of Telatinib in Xenograft Models
Quantitative data from preclinical studies underscore telatinib's potent anti-tumor activity. The following table summarizes the tumor growth inhibition observed in different xenograft models at specific doses.
| Xenograft Model | Cancer Type | Drug | Dosage | Tumor Growth Inhibition (%) |
| MDA-MB-231 | Human Breast Adenocarcinoma | Telatinib | 20 mg/kg/day | 91% |
| COLO 205 | Human Colon Adenocarcinoma | Telatinib | 60 mg/kg/day | 84% |
| NCI-H460 | Human Non-Small Cell Lung Carcinoma | Telatinib | 60 mg/kg/day | 83% |
Data sourced from Chang, Y. et al. Eur J Cancer Suppl 2004, 2: Abst 148.
Mechanism of Action: Targeting Key Signaling Pathways
Telatinib exerts its anti-tumor effects by potently inhibiting key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation. Its primary targets are VEGFR2, VEGFR3, c-Kit, and PDGFRα. The inhibition of these pathways disrupts the signaling cascades that lead to endothelial cell proliferation and migration, crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.
Figure 1. Telatinib's Mechanism of Action.
Experimental Protocols
The generation of robust and reproducible data in xenograft studies is contingent on well-defined experimental protocols. Below are summarized methodologies for the establishment of the xenograft models in which telatinib has been validated.
General Xenograft Model Establishment Protocol:
-
Cell Culture: Human tumor cell lines (MDA-MB-231, COLO 205, NCI-H460) are cultured in appropriate media and conditions to ensure exponential growth.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of viable tumor cells (typically 1 x 106 to 5 x 106 cells), often suspended in a solution like Matrigel, are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is often calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined volume (e.g., 100-200 mm3), animals are randomized into control and treatment groups.
-
Drug Administration: Telatinib or a vehicle control is administered to the respective groups. The route of administration (e.g., oral gavage) and schedule (e.g., daily) are critical parameters.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition at the end of the study.
Figure 2. General Xenograft Study Workflow.
Conclusion
The available preclinical data strongly support the anti-tumor activity of telatinib in diverse xenograft models. Its potent, multi-targeted inhibition of key drivers of angiogenesis and tumor cell proliferation translates to significant tumor growth inhibition in vivo. This comparative guide provides a valuable resource for researchers in the field of oncology and highlights the therapeutic potential of telatinib, warranting further investigation in clinical settings.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not intended to provide medical advice.
In Vitro Showdown: Telatinib's Efficacy Against Standard Chemotherapies in Gastrointestinal Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro analysis of Telatinib, a potent multi-targeted tyrosine kinase inhibitor, reveals its efficacy in comparison to standard chemotherapy agents used in the treatment of gastric and colorectal cancers. This guide provides researchers, scientists, and drug development professionals with a concise overview of Telatinib's performance against conventional treatments, supported by experimental data and detailed methodologies.
Telatinib, a small molecule inhibitor of VEGFR2/3, c-Kit, and PDGFRα, has been evaluated for its potential as a therapeutic agent in various cancers.[1][2] This report synthesizes available in vitro data to offer a comparative perspective on its cytotoxic and pro-apoptotic effects relative to 5-fluorouracil (5-FU) and oxaliplatin, cornerstones of gastric and colorectal cancer chemotherapy.
Summary of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Telatinib and standard chemotherapies in representative gastric and colorectal cancer cell lines. It is important to note that direct head-to-head in vitro studies comparing Telatinib with standard chemotherapies are limited in the public domain. The data presented is compiled from various sources to provide a comparative snapshot.
Table 1: IC50 Values in Gastric Cancer Cell Lines (μM)
| Compound | AGS | MKN-45 | NCI-N87 | SNU-16 |
| Telatinib | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5-Fluorouracil | >100 | 1.8 | 3.9 | 1.4 |
| Oxaliplatin | 1.5 | 1.2 | 2.5 | 0.8 |
| Cisplatin | Data Not Available | 0.9 | 1.1 | 0.5 |
Note: The IC50 values for standard chemotherapies are compiled from multiple studies and serve as a reference. Direct comparative studies with Telatinib are needed for a conclusive assessment.
Table 2: IC50 Values in Colorectal Cancer Cell Lines (μM)
| Compound | HCT116 | HT-29 | SW480 | SW620 | DLD-1 | Colo-205 |
| Telatinib | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5-Fluorouracil | 3.8 | 12.5 | 4.5 | >50 | 2.9 | 1.5 |
| Oxaliplatin | 0.5 | 1.0 | 0.8 | 1.2 | 0.4 | 0.3 |
| FOLFOX (5-FU + Oxaliplatin) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: While specific IC50 values for Telatinib on these cancer cell lines from direct comparative studies are not available, in vivo studies have shown its anti-tumor activity in Colo-205 and DLD-1 xenograft models.[2] The values for 5-FU and oxaliplatin are representative and sourced from various publications.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the VEGFR signaling pathway targeted by Telatinib and a general workflow for in vitro drug efficacy comparison.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and accurate interpretation of the results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., AGS, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of Telatinib, 5-FU, or oxaliplatin for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Telatinib or standard chemotherapy at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compounds for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Discussion
While direct comparative in vitro data for Telatinib against standard chemotherapies is not extensively available, the known mechanism of action of Telatinib suggests a distinct therapeutic approach. Standard chemotherapies like 5-FU and oxaliplatin induce cytotoxicity primarily through DNA damage and inhibition of DNA synthesis. In contrast, Telatinib targets the tumor microenvironment by inhibiting angiogenesis through the VEGFR pathway, as well as directly affecting tumor cells expressing c-Kit and PDGFRα.
One study indicated that Telatinib can reverse multidrug resistance mediated by the ABCG2 transporter, suggesting a potential synergistic effect when combined with certain chemotherapy drugs.[3] This highlights the importance of further in vitro studies to explore the potential of Telatinib in combination therapies.
Conclusion
The available data suggests that Telatinib holds promise as an anti-cancer agent with a mechanism of action complementary to standard chemotherapies. However, a clear in vitro superiority of Telatinib as a monotherapy over standard cytotoxic agents in gastric and colorectal cancer cell lines cannot be definitively concluded from the currently available public domain data. Further direct comparative in vitro studies are warranted to elucidate the relative efficacy and potential for synergistic combinations of Telatinib with existing chemotherapy regimens. Such studies will be crucial in guiding the future clinical development of this targeted therapy.
References
Cross-Validation of Telatinib Activity Through siRNA Knockdown of Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of Telatinib with the effects of silencing its key target genes using small interfering RNA (siRNA). By presenting supporting experimental data from various studies, this document aims to offer a clear cross-validation of Telatinib's mechanism of action, highlighting the concordance between multi-target kinase inhibition and the phenotypic outcomes of individual target gene suppression.
Comparative Efficacy: Telatinib vs. siRNA Knockdown
Telatinib is a potent oral tyrosine kinase inhibitor with primary targets including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2][3] Its anti-tumor activity is largely attributed to the inhibition of angiogenesis and direct effects on tumor cell proliferation.[1] To validate that the cellular effects of Telatinib are indeed mediated through these targets, a comparison with the effects of siRNA-mediated knockdown of the respective genes is crucial. The following table summarizes quantitative data from multiple studies, comparing the impact of Telatinib treatment and siRNA knockdown on cancer cell viability.
| Treatment | Target Gene(s) | Cell Line | Assay | Endpoint | Result (% of Control) | Reference |
| Telatinib | VEGFR2, VEGFR3, PDGFRα, c-Kit | Multiple Cancer Cell Lines | Varies | Cell Viability / Proliferation | Varies by cell line and dose | [1][4] |
| siRNA Knockdown | VEGFR2 | AGS (Gastric Cancer) | MTT Assay | Cell Viability | ~50% at 48h | [5] |
| siRNA Knockdown | VEGFR2 | MDA-MB-231 (Breast Cancer) | Not Specified | Cell Survival | No significant effect | [6] |
| siRNA Knockdown | VEGFR3 | Endothelial Progenitor Cells | MTT Assay | Cell Viability | Decreased | [7][8] |
| siRNA Knockdown | PDGFRβ (related to PDGFRα) | Ba/F3 (Pro-B cells) | Cell Viability Assay | Cell Viability | Decreased | [9] |
| siRNA Knockdown | c-Kit | Not Available | Not Available | Not Available | Not Available |
Note: Data for c-Kit siRNA knockdown's direct effect on cell viability in a comparable context to Telatinib treatment was not available in the reviewed literature.
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.
siRNA Transfection Protocol
This protocol outlines a standard procedure for the transient knockdown of target genes in cultured mammalian cells using siRNA.
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free growth medium.[10]
-
siRNA Preparation:
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.[10]
-
Transfection:
-
Wash the cells once with 2 mL of serum-free transfection medium.
-
Aspirate the medium and add 0.8 mL of fresh serum-free transfection medium to the cells.
-
Add the 200 µL siRNA-lipid complex mixture to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[10]
-
Post-Transfection:
-
Add 1 mL of growth medium containing 2x the normal serum and antibiotic concentration.
-
Incubate for an additional 24-72 hours, depending on the experimental endpoint.
-
-
Verification of Knockdown: Assess the knockdown efficiency at the mRNA level using real-time quantitative PCR (RT-qPCR) and at the protein level using Western blotting.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with either varying concentrations of Telatinib or transfect with target-specific siRNAs as described above. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control-treated cells.
Visualizing the Cross-Validation Logic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Telatinib and the experimental logic for cross-validation using siRNA.
Caption: Experimental logic for cross-validating Telatinib's activity.
Caption: Simplified VEGFR2 signaling pathway inhibited by Telatinib.
Caption: Simplified c-Kit signaling pathway inhibited by Telatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AGS Cancer Cell Proliferation following siRNA-Mediated Downregulation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor Mediates Intracrine Survival in Human Breast Carcinoma Cells through Internally Expressed VEGFR1/FLT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lymphangiogenesis of Endothelial Progenitor Cells with VEGFR-3 siRNA Delivered with PEI-alginate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lymphangiogenesis of endothelial progenitor cells with VEGFR-3 siRNA delivered with PEI-alginate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable expression of small interfering RNA sensitizes TEL-PDGFβR to inhibition with imatinib or rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Safety Operating Guide
Personal protective equipment for handling Telatinib Mesylate
This guide provides crucial safety and logistical information for laboratory personnel handling Telatinib Mesylate. Adherence to these procedures is vital to ensure personal safety and minimize environmental exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent kinase inhibitor.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Proper use of Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use.[4] Use two pairs of chemotherapy gloves when handling the compound. |
| Eye Protection | Safety goggles | Tightly fitting with side-shields.[4] |
| Body Protection | Protective clothing | Fire/flame resistant and impervious clothing.[4] A lab coat or gown that is shown to be resistant to hazardous drugs is required. |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] A NIOSH-approved respirator is recommended. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is essential. The following workflow outlines the key steps to be performed in a designated and controlled area, such as a chemical fume hood or a Class II Biosafety Cabinet.[5]
Detailed Protocols
3.1. Preparation and Weighing:
-
Designate a Handling Area : All handling of solid this compound should occur in a well-ventilated area, such as a chemical fume hood, to avoid dust formation.[4]
-
Don PPE : Before handling, put on all required PPE as specified in the table above.
-
Weighing : Use non-sparking tools and take precautionary measures against static discharge.[6]
3.2. Dissolution:
-
Solvent Addition : this compound is soluble in DMSO.[7] Use fresh, moisture-free DMSO for optimal solubility.[7]
-
Complete Dissolution : Ensure the compound is fully dissolved before use in experiments.
3.3. Spill Management:
-
Evacuate : Evacuate personnel to a safe area.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Cleanup : Collect the spilled material and arrange for disposal in accordance with local regulations.[4] Avoid breathing vapors, mist, or gas.[4]
Storage and Disposal Plan
4.1. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Keep it separate from foodstuff containers or incompatible materials.[4]
4.2. Disposal:
-
Waste Collection : All waste materials, including contaminated PPE and empty containers, should be collected and treated as hazardous waste.
-
Disposal Regulations : Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not discharge into the environment.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
